molecular formula C7H13NO3 B1274840 4'-Tetrahydropyranylglycine CAS No. 53284-84-7

4'-Tetrahydropyranylglycine

Numéro de catalogue: B1274840
Numéro CAS: 53284-84-7
Poids moléculaire: 159.18 g/mol
Clé InChI: XLZJPHKIECMDPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4'-Tetrahydropyranylglycine is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392002
Record name 4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53284-84-7
Record name 4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53284-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4'-Tetrahydropyranylglycine, systematically known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. While extensive research detailing its specific biological activities and mechanisms of action is not publicly available, its significance lies in its role as a versatile chemical intermediate in the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran moiety into a glycine scaffold offers medicinal chemists a valuable tool to modulate the physicochemical properties of lead compounds, potentially enhancing their stability, solubility, and pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, its application as a synthetic building block, a generalized synthetic approach, and a hypothetical consideration of its potential biological relevance based on the activities of related glycine and tetrahydropyran-containing molecules.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its chemical structure features a glycine core substituted with a tetrahydropyran ring at the alpha-carbon. This unique combination of a fundamental amino acid and a cyclic ether imparts specific characteristics that are advantageous in drug design.

PropertyValueCitation(s)
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.185 g/mol [1]
CAS Number 53284-84-7[1]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key XLZJPHKIECMDPG-UHFFFAOYSA-N[1]

Application in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic value. The tetrahydropyran (THP) motif is a prevalent feature in many biologically active compounds and approved drugs.[2] Its inclusion can confer several benefits:

  • Improved Physicochemical Properties: The THP ring, being a rigid cyclic ether, can reduce the lipophilicity of a molecule compared to a corresponding carbocycle, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Enhanced Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially increasing the half-life of a drug candidate.[3]

  • Conformational Rigidity: The defined three-dimensional structure of the THP ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein or enzyme.

Given these advantages, this compound serves as a valuable starting material for the synthesis of novel peptidomimetics, small molecule inhibitors, and other complex chemical entities aimed at a variety of therapeutic areas, including oncology and neurodegenerative diseases.[4]

Generalized Synthetic Workflow

G A Tetrahydropyran-4-carbaldehyde C α-Aminonitrile Intermediate A->C Strecker Reaction B Ammonium Chloride & Sodium Cyanide B->C E This compound C->E Hydrolysis D Acid Hydrolysis D->E

A generalized workflow for the synthesis of this compound.

Methodology:

  • Strecker Reaction: Tetrahydropyran-4-carbaldehyde is reacted with ammonium chloride and a cyanide source, such as sodium cyanide, in a suitable solvent. This one-pot reaction leads to the formation of the corresponding α-aminonitrile intermediate.

  • Hydrolysis: The α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions. This step converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

  • Purification: The final compound is purified using standard techniques such as recrystallization or chromatography to achieve the desired level of purity.

Hypothetical Biological Signaling Pathways

Due to the lack of specific biological data for this compound, its mechanism of action and involvement in signaling pathways remain speculative. However, based on its core structure as a glycine derivative, we can propose a hypothetical role in pathways where glycine itself is active. Glycine is a key inhibitory neurotransmitter in the central nervous system and also plays modulatory roles in various non-neuronal cells.[5] Furthermore, glycine has been shown to be involved in signaling pathways related to oxidative stress and metabolic regulation.[6][7]

The following diagram illustrates a hypothetical signaling cascade where a glycine derivative could potentially exert its effects. It is crucial to note that this is a theoretical model and has not been experimentally validated for this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular A Glycine Derivative (e.g., 4'-THP-Glycine) B Glycine Receptor (GlyR) or other target A->B C Modulation of Ion Channel Activity B->C D Change in Membrane Potential C->D E Downstream Signaling Cascade (e.g., Ca2+ influx) D->E F Activation of Kinases/Phosphatases E->F G Gene Expression Changes F->G H Cellular Response (e.g., Neurotransmission modulation, Anti-inflammatory effects) G->H

A hypothetical signaling pathway for a glycine derivative.

Theoretical Mechanism of Action:

In this speculative model, this compound, acting as a glycine analog, could potentially bind to glycine receptors (GlyRs) or other unidentified cellular targets.[5] This interaction could modulate the activity of ion channels, leading to changes in the cell's membrane potential. Such changes can trigger downstream signaling cascades, for instance, by altering intracellular calcium levels.[5] These events could, in turn, activate or inhibit various kinases and phosphatases, leading to modifications in gene expression and ultimately resulting in a specific cellular response. Given the known cytoprotective and modulatory effects of glycine, potential outcomes could include the modulation of neurotransmission or anti-inflammatory effects.[5]

Conclusion and Future Directions

This compound is a valuable and commercially available chemical entity for drug discovery and medicinal chemistry. Its utility as a synthetic intermediate is well-established, offering a means to introduce the beneficial tetrahydropyran motif into novel drug candidates. However, a significant gap exists in the understanding of its own biological properties.

Future research should focus on elucidating the biological activity profile of this compound. In vitro screening against a broad range of biological targets, including receptors, enzymes, and ion channels, would be a critical first step. Subsequent in vivo studies could then explore its pharmacokinetic properties and potential therapeutic efficacy in relevant disease models. Such investigations will be essential to unlock the full potential of this intriguing molecule, moving it from a mere building block to a potentially active pharmaceutical ingredient in its own right.

References

An In-depth Technical Guide to the Core Chemical Properties of 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. The information is curated to support research and development activities by providing key data, experimental insights, and logical workflows.

Chemical and Physical Properties

This compound, also known as (tetrahydro-2H-pyran-4-yl)glycine, is a unique amino acid characterized by the presence of a tetrahydropyran ring attached to the alpha-carbon. This structural feature imparts specific physicochemical properties that are of interest for the design of novel therapeutic agents.

General Properties
PropertyValueSource
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
CAS Number 53284-84-7
Appearance Solid
Purity Typically ≥97%
Physicochemical Data
PropertyValueSource
Density 1.2 ± 0.1 g/cm³
Boiling Point 316.7 ± 32.0 °C at 760 mmHg
Flash Point 145.3 ± 20.9 °C
Refractive Index 1.505
Polar Surface Area 72.6 Ų
XLogP3 -2.8

Experimental Protocols

Synthesis: A Representative Strecker Synthesis Approach

The Strecker synthesis is a classic method for synthesizing α-amino acids. A plausible route for this compound is outlined below.

Workflow for Representative Synthesis:

G A Tetrahydro-2H-pyran-4-carbaldehyde C α-aminonitrile intermediate A->C Reaction with B Ammonium Chloride (NH4Cl) Sodium Cyanide (NaCN) B->C E Crude this compound C->E D Acid Hydrolysis (e.g., HCl) D->E

Caption: A representative Strecker synthesis workflow for this compound.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve tetrahydro-2H-pyran-4-carbaldehyde in a suitable solvent such as aqueous ammonia or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add ammonium chloride followed by the slow, portion-wise addition of sodium cyanide at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the formation of the intermediate α-aminonitrile by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the formation of the aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • Work-up and Isolation: After cooling, the crude amino acid can be isolated by adjusting the pH to its isoelectric point, leading to precipitation. The precipitate is then collected by filtration and washed with a cold solvent.

Purification: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds, including amino acids.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amino acids include water, ethanol, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

A Certificate of Analysis for a commercial sample of this compound reported the following TLC conditions:

  • Mobile Phase: Pyridine:Acetic acid:Water:Butanol (3:8:11:33)

  • Rf Value: 0.35

To determine the enantiomeric purity, a chiral HPLC method is necessary. While a specific method for this compound is not detailed, a general approach for chiral amino acid analysis is provided.

Workflow for Chiral HPLC Analysis:

G A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on Chiral Column (e.g., Astec CHIROBIOTIC T) B->C D Detection (e.g., UV, MS) C->D E Data Analysis (Peak integration, %ee calculation) D->E

Caption: A general workflow for the chiral HPLC analysis of amino acids.

Representative Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acid enantiomers.

  • Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact ratio would need to be optimized.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (LC-MS) can be used.

  • Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers. A commercial sample reported a purity of 99.3% by chiral HPLC.

A Certificate of Analysis confirmed that the ¹H NMR spectrum was consistent with the structure of this compound. A detailed interpretation would require the actual spectrum, but expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Features:

  • α-Proton (CH-NH₂): A signal in the range of 3.5-4.5 ppm.

  • Tetrahydropyran Protons: A series of multiplets in the range of 1.2-4.0 ppm, corresponding to the axial and equatorial protons of the ring.

  • NH₂ Protons: A broad singlet that can exchange with D₂O, typically in the range of 5-8 ppm, but its position is highly dependent on solvent and concentration.

  • COOH Proton: A very broad singlet, often not observed, at a chemical shift greater than 10 ppm.

The mass spectrum was reported to be consistent with the structure. The exact mass is 159.089539.

Expected Fragmentation Pattern (Electron Ionization - EI):

A common fragmentation pathway for α-amino acids is the loss of the carboxyl group (–COOH) as CO₂ and H, resulting in a fragment with a mass of [M-45]⁺. For this compound, this would correspond to a fragment at m/z 114. Another likely fragmentation is the cleavage of the Cα-C(ring) bond.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and signaling pathway involvement of this compound. However, the tetrahydropyran motif is present in numerous biologically active natural products and synthetic compounds, suggesting its potential as a scaffold in drug design. Molecules containing tetrahydropyran rings are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

The incorporation of this cyclic, non-polar moiety into a glycine structure can be expected to influence its conformational flexibility and its ability to interact with biological targets compared to linear amino acids. This makes this compound an interesting building block for peptidomimetics and other small molecule drug candidates. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

Logical Relationship for Investigating Biological Activity:

G A This compound B In vitro screening (e.g., enzyme assays, receptor binding) A->B C Identification of Biological Target(s) B->C D Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) C->D E In vivo studies (e.g., animal models) D->E F Elucidation of Mechanism of Action E->F

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a fascinating synthetic amino acid with well-defined chemical and physical properties. While detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature, this guide provides a solid foundation for researchers by summarizing known data and presenting representative methodologies for its synthesis, purification, and analysis. Its unique structure suggests that it is a valuable building block for the development of novel peptidomimetics and small molecule therapeutics. Further investigation into its biological properties is warranted to fully explore its potential in drug discovery and development.

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4'-Tetrahydropyranylglycine, a compound of increasing interest in medicinal chemistry and drug development. This document details its chemical structure, established synthesis protocols with quantitative data, and explores its potential biological activities, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Properties

This compound, systematically named 4-amino-tetrahydro-pyran-4-carboxylic acid, is a non-proteinogenic α-amino acid. Its structure features a glycine moiety substituted at the α-carbon with a tetrahydropyran ring. This cyclic ether introduces conformational rigidity, a desirable characteristic in the design of peptidomimetics and other bioactive molecules.[1][2] The presence of both an amino and a carboxylic acid group at the same carbon atom makes it a valuable building block for creating complex molecular architectures.[1]

The hydrochloride salt of this compound is often used to enhance its solubility in polar solvents for research and development purposes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number39124-20-4--INVALID-LINK--
Molecular FormulaC₆H₁₁NO₃--INVALID-LINK--
Molecular Weight145.16 g/mol --INVALID-LINK--
IUPAC Name4-aminooxane-4-carboxylic acid--INVALID-LINK--
Purity≥97%--INVALID-LINK--

Characterization data, including 1H NMR, IR, and mass spectra, for this compound are available in chemical databases such as ChemicalBook, and GC-MS data is noted in PubChem.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common starting material being tetrahydropyran-4-one. A well-documented approach involves a variation of the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by protection, and subsequent hydrolysis to yield the final amino acid. The following protocols are based on a patented preparation method, providing a viable route for laboratory and potential industrial-scale production.[5]

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (5-spiro-(4'-tetrahydropyran)-hydantoin)

This protocol outlines the initial step in the synthesis, forming the hydantoin intermediate.

  • Step 1: In a reaction vessel, combine 100 g of tetrahydropyran-4-one with 800 ml of water and 800 ml of ethanol.

  • Step 2: To this mixture, add 200 g of ammonium carbonate and 50 g of sodium cyanide.

  • Step 3: Heat the reaction mixture to 65°C and maintain for 4 hours.

  • Step 4: After the reaction is complete, cool the mixture and collect the resulting precipitate by suction filtration.

  • Step 5: Wash the filter cake twice with ice-cold water (approximately 1.5°C).

  • Step 6: Dry the white solid under vacuum at 40°C for 4 hours to yield Intermediate 1.

Protocol 2: Alternative Synthesis of Intermediate 1

This protocol presents a variation with different reagent quantities and reaction conditions.

  • Step 1: Combine 100 g of tetrahydropyran-4-one with 600 ml of water and 600 ml of ethanol.

  • Step 2: Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the mixture.

  • Step 3: Heat the reaction to 70°C for 3 hours.

  • Step 4: Cool the mixture and collect the precipitate via suction filtration.

  • Step 5: Wash the filter cake three times with ice water (0°C).

  • Step 6: Dry the resulting white solid under vacuum at 60°C for 5 hours.

Subsequent Synthesis Steps:

The patented method proceeds with the following steps to obtain the final product:

  • Step 2 (Protection): The hydantoin intermediate is reacted with di-tert-butyl dicarbonate in the presence of DMAP in DMF to protect the amino group.

  • Step 3 (Hydrolysis): The protected intermediate is then subjected to hydrolysis using a sodium hydroxide solution in tetrahydrofuran, followed by acidification with hydrochloric acid to precipitate the final product, 4-amino-tetrahydro-2-pyran-4-carboxylic acid.[5]

Table 2: Quantitative Data for the Synthesis of Intermediate 1

ProtocolStarting Tetrahydropyran-4-one (g)Ammonium Carbonate (g)Sodium Cyanide (g)Reaction Temperature (°C)Reaction Time (h)Yield of Intermediate 1 (g)
110020050654160
2100300120703170
Synthesis Workflow

The overall synthesis can be visualized as a three-stage process: formation of the hydantoin intermediate, protection of the amino group, and final hydrolysis to yield the target amino acid.

G cluster_0 Stage 1: Hydantoin Formation cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: Hydrolysis start Tetrahydropyran-4-one reagents1 NH4)2CO3, NaCN H2O/Ethanol start->reagents1 intermediate1 5-spiro-(4'-tetrahydropyran)-hydantoin (Intermediate 1) reagents1->intermediate1 reagents2 Di-tert-butyl dicarbonate DMAP, DMF intermediate1->reagents2 intermediate2 Protected Intermediate 2 reagents2->intermediate2 reagents3 1. NaOH, THF 2. HCl intermediate2->reagents3 final_product This compound reagents3->final_product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound and its derivatives are emerging as valuable tools in drug discovery and medicinal chemistry. The rigid tetrahydropyran scaffold is particularly useful for creating conformationally constrained peptides and peptidomimetics, which can lead to improved target affinity and pharmacokinetic profiles.[2]

Potential Therapeutic Applications
  • Enzyme Inhibitors and GPCR Modulators: The rigid structure of this compound allows for the precise orientation of pharmacophoric elements, making it an attractive building block for the design of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.[2]

  • Antimicrobial Properties: Research on related pyran scaffolds suggests potential antibacterial activity. Derivatives have shown effectiveness against various Gram-positive bacteria.[1]

  • Antioxidant Activity: Certain 4H-pyran derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[1]

  • Anti-cancer and Anti-viral Research: The Fmoc-protected form of this compound is utilized in peptide synthesis for the development of novel therapeutic agents, with potential applications in anti-cancer and anti-viral research.[6]

Role in Peptide and Organic Synthesis

The primary application of this compound is as a specialized building block in organic and peptide synthesis. Its incorporation into peptide chains can induce specific secondary structures, such as turns, which are often crucial for biological activity.[1] The Fmoc-protected derivative, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is a commercially available reagent for solid-phase peptide synthesis.[6]

Postulated Mechanism of Action in a Cellular Context

While a specific signaling pathway for this compound has not been fully elucidated, its potential as an enzyme inhibitor or receptor modulator suggests it could interfere with various cellular signaling cascades. For instance, as a component of a designed peptide inhibitor, it could block the active site of a protease involved in a disease pathway.

G cluster_0 Cellular Environment drug Peptide-based Drug (containing 4'-THP-Gly) receptor Cell Surface Receptor (e.g., GPCR) drug->receptor Binding & Modulation enzyme Intracellular Enzyme (e.g., Protease) drug->enzyme Inhibition signaling Downstream Signaling Cascade receptor->signaling Activation/Inhibition response Cellular Response (e.g., Proliferation, Apoptosis) signaling->response

Caption: Postulated interaction of a 4'-THP-Gly-containing drug.

References

Technical Guide: 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53284-84-7

This technical guide provides an in-depth overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and discusses its potential applications, particularly in peptide chemistry.

Core Compound Data

This compound, also known as Amino(tetrahydro-2H-pyran-4-yl)acetic acid, is a specialty amino acid incorporating a tetrahydropyran ring. This structural feature can impart unique conformational constraints and physicochemical properties to peptides and other molecules into which it is incorporated, potentially influencing their biological activity and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 53284-84-7[1][2][3]
Molecular Formula C₇H₁₃NO₃[1][2][3]
Molecular Weight 159.18 g/mol [2][3]
Appearance White to off-white solid[2][4]
Purity ≥97%[2]
Boiling Point 316.7 ± 17.0 °C (Predicted)[3][4]
Density 1.2 ± 0.1 g/cm³[3]
pKa 2.25 ± 0.10 (Predicted)[4]
InChI Key XLZJPHKIECMDPG-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The tetrahydropyran (THP) moiety is a common structural motif in a wide range of biologically active natural products and pharmaceutical agents. The synthesis of tetrahydropyran-containing compounds can be achieved through various methods, with the Prins cyclization being a robust strategy for the stereoselective synthesis of substituted THPs.

General Synthetic Approach: Strecker Synthesis

A common method for the synthesis of α-amino acids is the Strecker synthesis. This protocol outlines a plausible route to this compound starting from tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of this compound via Strecker Synthesis

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Water

Procedure:

  • Step 1: Formation of the α-aminonitrile

    • In a well-ventilated fume hood, dissolve ammonium chloride in water.

    • Add Tetrahydro-4H-pyran-4-one to the aqueous ammonium chloride solution and stir.

    • Slowly add an aqueous solution of sodium cyanide to the reaction mixture at room temperature.

    • Continue stirring the mixture for 24 hours. The formation of the α-aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, extract the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Step 2: Hydrolysis of the α-aminonitrile

    • To the aqueous solution containing the α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

    • After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the crude this compound.

  • Step 3: Purification

    • Collect the precipitate by filtration and wash with cold water, followed by cold ethanol.

    • The crude product can be further purified by recrystallization from a water/ethanol mixture to yield pure this compound.

Application in Peptide Synthesis

The tetrahydropyranyl group is recognized as a useful protecting group for various functionalities in organic synthesis due to its stability in non-acidic conditions and ease of introduction and removal. In peptide chemistry, the incorporation of non-canonical amino acids like this compound can be used to introduce conformational constraints and improve the pharmacological properties of peptides.

Logical Workflow and Visualization

The following diagrams illustrate the synthetic workflow for this compound and its potential incorporation into a peptide chain.

G cluster_synthesis Synthesis of this compound start Tetrahydro-4H-pyran-4-one step1 Strecker Reaction (NH4Cl, NaCN) start->step1 intermediate α-Aminonitrile Intermediate step1->intermediate step2 Acid Hydrolysis (HCl, Reflux) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound via Strecker synthesis.

G cluster_peptide_synthesis Incorporation into a Peptide Chain amino_acid This compound (Fmoc Protected) coupling Peptide Coupling Reaction (e.g., HATU, DIPEA) amino_acid->coupling resin Solid Support Resin with Growing Peptide Chain resin->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection elongation Further Amino Acid Addition deprotection->elongation cleavage Cleavage from Resin (e.g., TFA cocktail) elongation->cleavage final_peptide Peptide containing This compound cleavage->final_peptide

Caption: Workflow for incorporating this compound into a peptide using solid-phase synthesis.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the introduction of the tetrahydropyran moiety can influence the biological activity of parent molecules. Tetrahydropyran rings are present in numerous bioactive compounds and can affect properties such as solubility, metabolic stability, and receptor binding affinity. For instance, tetrahydropyran-containing molecules have been investigated for their potential as anticancer and antimicrobial agents. The rigid structure of the tetrahydropyran ring can help in orienting substituents for optimal interaction with biological targets.

Given the lack of specific data for this compound, a diagram of a general signaling pathway where conformationally constrained peptides often play a role, such as GPCR signaling, is provided for illustrative purposes.

G cluster_gpcr General GPCR Signaling Cascade ligand Peptide Ligand (containing 4'-THP-Gly) receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

In-Depth Technical Guide to 4'-Tetrahydropyranylglycine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. This document details its alternative names, chemical properties, and provides insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic amino acid. Due to its structural complexity, it is known by several systematic and common names. Understanding these alternative names is crucial for conducting thorough literature and database searches.

Table 1: Alternative Names and Chemical Identifiers for this compound

Identifier TypeIdentifier
Systematic IUPAC Name 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Common Synonyms AMINO-(4-TETRAHYDROPYRANYL)ACETIC ACID[1]
AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID[1]
2-(Tetrahydropyran-4-yl)glycine
(+/-)-4'-TETRAHYDROPYRANYLGLYCINE
()-4''-TETRAHYDROPYRANYLGLYCIN
2H-Pyran-4-acetic acid, .alpha.-aminotetrahydro-
CAS Number 53284-84-7[1]
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol
InChI Key XLZJPHKIECMDPG-UHFFFAOYSA-N

The core structure features a tetrahydropyran ring attached to the alpha-carbon of a glycine molecule. The numbering of the tetrahydropyran ring can vary, leading to some of the naming variations. Stereochemistry at the alpha-carbon is also a key feature, with (R)- and (S)-enantiomers being of particular interest in drug design.

Physicochemical Properties and Data

While extensive quantitative biological data for the parent this compound is not widely published, its physicochemical properties make it an attractive scaffold for incorporation into larger molecules. Its tetrahydropyran moiety can influence solubility, lipophilicity, and metabolic stability, key parameters in drug development.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
XLogP3 -2.8ChemSpider
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 72.6 ŲChemSpider

Note: These values are computationally predicted and may vary from experimental results.

Synthesis and Experimental Protocols

General Synthetic Workflow

A common approach to synthesizing α-amino acids involves the Strecker synthesis or modifications thereof. For this compound, a plausible route starts from tetrahydropyran-4-one.

G A Tetrahydropyran-4-one B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C α-Aminonitrile Intermediate B->C D Acid Hydrolysis (e.g., HCl) C->D Step 2 E Racemic this compound D->E

Figure 1: Generalized workflow for the synthesis of racemic this compound.
Representative Experimental Protocol (Hypothetical)

Objective: To synthesize racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Materials:

  • Tetrahydropyran-4-one

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Formation of the α-aminonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

  • To this solution, add tetrahydropyran-4-one (1.0 equivalent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the cooled mixture with vigorous stirring. Caution: KCN is highly toxic.

  • Allow the reaction to stir at room temperature for 24 hours.

  • The resulting mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

  • The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

  • The mixture is heated to reflux for 12-18 hours.

  • After cooling to room temperature, the solution is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of hot water and the pH is adjusted to the isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).

  • The mixture is cooled to induce crystallization of the racemic this compound.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not a known bioactive agent, its incorporation as a structural motif in larger molecules can significantly impact their biological activity. The tetrahydropyran ring is considered a "privileged" scaffold in medicinal chemistry. Its advantages include:

  • Improved Pharmacokinetic Properties: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.

  • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile structures.

  • Conformational Rigidity: The ring structure can constrain the conformation of the molecule, leading to higher binding affinity and selectivity for its target.

Derivatives of this compound are being explored in the development of novel therapeutics. For instance, compounds containing this moiety are investigated for their potential as inhibitors of various enzymes or as ligands for receptors.

G cluster_0 Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis (e.g., Peptide Coupling) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Compound D->E F Lead Optimization E->F G Candidate Drug F->G

Figure 2: Logical workflow for the use of this compound in drug discovery.

Although no specific signaling pathways have been definitively associated with this compound itself, compounds containing the tetrahydropyran moiety have been implicated in the modulation of various cellular pathways. For example, certain tetrahydropyran-containing molecules have been shown to interact with kinases, proteases, and G-protein coupled receptors. The incorporation of the this compound scaffold could be a strategy to target such pathways with novel chemical entities.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features offer the potential to improve the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. While detailed biological data on the parent compound is limited, its utility in the synthesis of more complex and biologically active molecules is an area of active research. The synthetic methodologies outlined in this guide provide a foundation for researchers to access this important chemical entity and explore its potential in the development of next-generation therapeutics. Further investigation into the biological effects of compounds incorporating this scaffold is warranted to fully elucidate its potential in modulating key signaling pathways involved in disease.

References

4'-Tetrahydropyranylglycine: A Technical Guide to a Non-Proteinogenic Amino Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids (npAAs) are invaluable tools for the creation of novel therapeutic agents with enhanced pharmacological properties. These unique building blocks offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of npAAs, 4'-Tetrahydropyranylglycine (Thpg), also known as amino(tetrahydro-2H-pyran-4-yl)acetic acid, has emerged as a promising scaffold for the design of peptidomimetics. Its cyclic, saturated side chain introduces significant conformational constraints, influencing peptide backbone geometry, stability, and receptor interactions. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides, impact on conformation, and its potential applications in drug development, with a focus on its interaction with melanocortin receptors.

Physicochemical Properties of this compound

This compound is a chiral non-proteinogenic amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon. This feature imparts distinct physicochemical properties that are advantageous in peptide design.

PropertyValueReference
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
CAS Number 53284-84-7 (racemic)
811842-25-8 ((S)-enantiomer)[1]
1416402-99-7 ((R)-enantiomer HCl salt)[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in polar aprotic solvents (DMF, DMSO)
Storage 2-8°C, desiccated

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in chiral peptide structures. While various synthetic routes to tetrahydropyran derivatives exist, a common strategy for preparing the amino acid involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the α-carbon. A representative synthetic approach is outlined below.

Experimental Protocol: Stereoselective Synthesis of (S)-4'-Tetrahydropyranylglycine

This protocol is a generalized representation based on established methods for the synthesis of α-amino acids.

  • Preparation of the Tetrahydropyran Precursor: The synthesis can commence from a suitable tetrahydropyran-4-one derivative.

  • Asymmetric Strecker Synthesis:

    • Tetrahydropyran-4-one is reacted with (R)-α-methylbenzylamine to form a chiral imine.

    • Treatment with a cyanide source (e.g., trimethylsilyl cyanide) yields a diastereomeric mixture of α-aminonitriles.

    • The diastereomers are separated by chromatography.

    • The desired diastereomer is then hydrolyzed under acidic conditions to yield the (S)-amino acid.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Synthesis_Workflow Start Tetrahydropyran-4-one Step1 Reaction with (R)-α-methylbenzylamine Start->Step1 Step2 Addition of Trimethylsilyl cyanide Step1->Step2 Step3 Diastereomer Separation Step2->Step3 Step4 Acid Hydrolysis Step3->Step4 End (S)-4'-Tetrahydropyranylglycine Step4->End

Caption: Synthetic workflow for this compound.

Incorporation of this compound into Peptides

The incorporation of this compound into a growing peptide chain is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5][6] The commercially available Fmoc-protected version, Fmoc-ThpGly-OH, is utilized in this process.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Thpg-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-ThpGly-OH into a peptide sequence on a solid support.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Fmoc-ThpGly-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

    • The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-ThpGly-OH, HBTU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for incorporating Fmoc-ThpGly-OH via SPPS.

Conformational Effects of this compound in Peptides

The incorporation of this compound into a peptide backbone introduces a significant conformational constraint due to the steric bulk of the tetrahydropyran ring. This can be leveraged to induce specific secondary structures, such as β-turns, and to limit the conformational flexibility of the peptide, which can be advantageous for receptor binding.[7]

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[8][9][10] By analyzing various NMR parameters, it is possible to determine the conformational preferences of a Thpg-containing peptide.

Key NMR Parameters for Conformational Analysis:

NMR ParameterInformation Gained
Chemical Shifts (¹H, ¹³C, ¹⁵N) Provide information about the local electronic environment and can indicate the presence of secondary structures.
Nuclear Overhauser Effects (NOEs) Provide distance constraints between protons that are close in space (< 5 Å), which are crucial for 3D structure calculation.
³J-Coupling Constants Can be related to dihedral angles (e.g., φ angle from ³J(HN,Hα)) through the Karplus equation.
Temperature Coefficients of Amide Protons Can identify amide protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures.

While specific NMR data for peptides containing this compound are not yet widely published, studies on peptides with other conformationally constrained non-proteinogenic amino acids have demonstrated their utility in stabilizing well-defined structures.[7] The tetrahydropyran ring is expected to restrict the Ramachandran space available to the Thpg residue, thereby influencing the overall peptide fold.

Biological Activity and Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the design of peptidomimetics with potential therapeutic applications. By replacing a natural amino acid with Thpg, it is possible to enhance metabolic stability, improve receptor selectivity, and modulate biological activity.

Melanocortin Receptor Agonism

The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in a wide range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[11][12][13] Peptides and small molecules that modulate these receptors are of significant interest for the treatment of various diseases.

A study on novel tetrahydropyran-based peptidomimetics, designed as bioisosteric replacements for a tripeptide sequence, demonstrated activity at the melanocortin receptors MC1R and MC4R.[14] While this study did not use this compound specifically, it highlights the potential of the tetrahydropyran scaffold to interact with these receptors. It is hypothesized that the conformational constraint imposed by the tetrahydropyran ring can orient the pharmacophoric elements of the peptide in a manner that is favorable for receptor binding and activation.

Experimental Protocol: Melanocortin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a Thpg-containing peptide for a specific melanocortin receptor.

  • Cell Culture: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) are cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled Thpg-containing peptide (competitor) are added to the wells.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The assay mixture is filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (the inhibitory constant) of the Thpg-containing peptide.

Experimental Protocol: cAMP Functional Assay

This protocol measures the ability of a Thpg-containing peptide to activate a melanocortin receptor, which is typically coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP).

  • Cell Culture: HEK293 cells expressing the melanocortin receptor of interest are seeded in a 96-well plate.

  • Stimulation: The cells are treated with increasing concentrations of the Thpg-containing peptide in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A known agonist (e.g., α-MSH) is used as a positive control.

  • Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ (the concentration of the peptide that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.

Signaling_Pathway Ligand Thpg-Peptide Agonist Receptor Melanocortin Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation

Caption: Melanocortin receptor signaling pathway.

Conclusion

This compound represents a valuable addition to the toolkit of medicinal chemists and peptide scientists. Its unique conformational properties, conferred by the tetrahydropyran ring, offer a powerful strategy for the design of peptidomimetics with improved stability, receptor affinity, and selectivity. The ability to synthesize stereochemically pure Thpg and incorporate it into peptides using standard SPPS methodologies facilitates its application in drug discovery programs. While further research is needed to fully elucidate the conformational and biological effects of Thpg in a wider range of peptide contexts, the existing evidence suggests its significant potential, particularly in the modulation of G protein-coupled receptors such as the melanocortin receptors. As our understanding of the structure-activity relationships of Thpg-containing peptides grows, so too will its utility in the development of next-generation peptide therapeutics.

References

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid incorporating a tetrahydropyran (THP) moiety. The document is intended for researchers, scientists, and professionals in drug development who may be considering this compound for their work. It covers essential safety and handling procedures, summarizes its chemical and physical properties, and explores its potential applications and synthetic strategies based on available data.

Chemical and Physical Properties

This compound, also known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a derivative of glycine containing a tetrahydropyran ring. This structural feature significantly influences its physicochemical properties compared to its acyclic or carbocyclic analogues. The tetrahydropyran ring is often employed in medicinal chemistry as a bioisostere for a cyclohexyl group, with the introduction of an oxygen atom potentially improving pharmacokinetic properties such as solubility and metabolic stability.[1]

PropertyValueSource
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.19 g/mol [2]
CAS Number 53284-84-7
Appearance White to off-white solid[2]
Purity Typically >95%[3][4]

Safety and Handling

While comprehensive toxicological data for this compound is not publicly available, information from Safety Data Sheets (SDS) from various suppliers indicates that it should be handled with care in a laboratory setting.[3][5] The toxicological properties have not been fully investigated.[5]

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Ventilation: Use only outdoors or in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear protective gloves.[3]

    • Eye/Face Protection: Wear eye protection/face protection.[3]

    • Clothing: Wear protective clothing.[3]

  • Hygiene: Wash skin thoroughly after handling.[3]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Clean mouth with water. Get medical attention.[5]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.[3]

  • Store locked up.[3]

  • Recommended to keep in a dry, cool place.[5]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[5]

Potential Applications and Biological Context

Specific biological activity and a definitive mechanism of action for this compound have not been detailed in the available scientific literature. However, the structural motifs present in the molecule provide context for its potential applications in research and drug discovery.

The tetrahydropyran ring is a common feature in many bioactive molecules and approved drugs. Its inclusion can offer several advantages, such as:

  • Improved Pharmacokinetics: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets. The THP ring is considered a conformationally restricted and less lipophilic bioisostere of a cyclohexane ring.[1]

  • Intermediate for Neurological Agents: The hydrochloride salt of the methyl ester of amino-(tetrahydropyran-4-yl)acetic acid is noted as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[6] This suggests that this compound could be a valuable building block in this area of research.

  • Ergogenic Potential: While a very general claim, amino acid derivatives have been explored for their potential to influence anabolic hormone secretion and enhance mental and physical performance.[2]

The logical relationship for its potential use in drug discovery is outlined in the following diagram:

G Potential Role of this compound in Drug Discovery A Lead Compound with Cyclohexylglycine Moiety B This compound (Bioisostere) A->B Bioisosteric Replacement C Improved Pharmacokinetic Properties (ADME) B->C Leads to D Enhanced Target Interaction B->D Potentially leads to E Novel Drug Candidate C->E D->E

Caption: Bioisosteric replacement workflow.

Experimental Protocols: Synthetic Considerations

Proposed Synthetic Workflow via Amidomalonate Synthesis:

This proposed workflow starts from a suitable tetrahydropyran-containing electrophile.

G Proposed Synthesis of this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Resolution (Optional) A Diethyl Acetamidomalonate C Alkylated Malonate Intermediate A->C NaOEt, EtOH B 4-Bromomethyl-tetrahydro-2H-pyran B->C D Alkylated Malonate Intermediate E This compound (Racemic Mixture) D->E Aq. HCl, reflux F Racemic Mixture G Enantiomerically Pure This compound F->G Chiral Resolving Agent or Enzymatic Method

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid incorporating a tetrahydropyran ring. This modification offers unique conformational constraints and physicochemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a key structural component in numerous bioactive molecules and natural products, and its incorporation into peptide scaffolds can significantly influence their stability, bioactivity, and pharmacokinetic profiles.

Physicochemical Properties and Data

This compound, also known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a derivative of glycine.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 159.18 g/mol [1][2]
Exact Mass 159.089539 u[2]
Molecular Formula C₇H₁₃NO₃[3][4]
CAS Number 53284-84-7[3][4]
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 316.7 °C at 760 mmHg[2]
Flash Point 145.3 ± 20.9 °C[2]
Refractive Index 1.505[2]
Purity 97%[3]
Appearance Solid[3]

Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related amino acids and tetrahydropyran derivatives. The following protocol outlines a potential multi-step synthesis.

Protocol: Synthesis of this compound

Step 1: Synthesis of Tetrahydropyran-4-carboxylic acid

This initial step involves the formation of the core tetrahydropyran ring with a carboxylic acid functional group. A common method is the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[5]

  • Reaction: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base (e.g., sodium ethoxide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.

  • Hydrolysis: The resulting diester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to form tetrahydropyran-4,4-dicarboxylic acid.

  • Decarboxylation: The dicarboxylic acid is carefully heated in a high-boiling solvent (e.g., xylene) to induce decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[5]

Step 2: α-Bromination of Tetrahydropyran-4-carboxylic acid

The carboxylic acid is converted to its α-bromo derivative, which is a key intermediate for the introduction of the amino group.

  • Reaction: Tetrahydropyran-4-carboxylic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions. Alternatively, a Hell-Volhard-Zelinsky reaction can be employed using bromine and a catalytic amount of phosphorus tribromide.

Step 3: Amination of α-Bromo Tetrahydropyran-4-carboxylic acid

The final step involves the displacement of the bromine atom with an amino group to form the desired amino acid.

  • Reaction: The α-bromo acid is reacted with an excess of ammonia in a suitable solvent to afford this compound. The product is then isolated and purified, typically by crystallization or chromatography.

Potential Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the tetrahydropyran scaffold is present in molecules with diverse biological activities. Tetrahydropyran derivatives have been investigated for their potential as neurological receptor antagonists and for the treatment of cognitive impairments.[5] The incorporation of such conformationally restricted amino acids into peptides can lead to peptidomimetics with improved pharmacological properties, such as enhanced stability against enzymatic degradation and increased cell permeability.[6] Derivatives of tetrahydropyran have also shown promise as antimicrobial and anticancer agents.[7]

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Formation of Tetrahydropyran-4-carboxylic acid cluster_step2 Step 2: α-Bromination cluster_step3 Step 3: Amination Diethyl_malonate Diethyl malonate Cyclization Cyclization Diethyl_malonate->Cyclization Bis_2_chloroethyl_ether Bis(2-chloroethyl) ether Bis_2_chloroethyl_ether->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Tetrahydropyran_4_carboxylic_acid Tetrahydropyran-4-carboxylic acid Hydrolysis_Decarboxylation->Tetrahydropyran_4_carboxylic_acid Alpha_Bromination α-Bromination Tetrahydropyran_4_carboxylic_acid->Alpha_Bromination Alpha_Bromo_Acid α-Bromo Tetrahydropyran- 4-carboxylic acid Alpha_Bromination->Alpha_Bromo_Acid Amination Amination Alpha_Bromo_Acid->Amination Final_Product This compound Amination->Final_Product

Caption: Proposed synthetic workflow for this compound.

References

The Tetrahydropyranyl Moiety in Glycine: A Technical Guide to its Potential Applications in Biochemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern biochemistry and drug development. This guide explores the potential applications of 4'-Tetrahydropyranylglycine, a synthetic amino acid derivative, in creating novel peptidomimetics and therapeutic agents. By leveraging the unique physicochemical properties of the tetrahydropyran (Thp) group, researchers can unlock new avenues for enhancing peptide stability, modulating biological activity, and improving pharmacokinetic profiles.

Core Concepts: The Role of the Tetrahydropyranyl Group

The tetrahydropyran (Thp) moiety is primarily recognized in organic synthesis as a robust and versatile protecting group for alcohols, thiols, and other functional groups.[1][2][3] Its stability under a wide range of non-acidic conditions makes it particularly suitable for complex multi-step syntheses, including solid-phase peptide synthesis (SPPS).[1][2][3] When incorporated into the glycine backbone, the Thp group imparts unique structural and functional characteristics to the resulting amino acid, this compound.

The primary applications and potential of this modified amino acid can be categorized as follows:

  • As a Protecting Group: The Thp group can be used to protect the functional groups of other amino acids during peptide synthesis.[1][2]

  • As a Building Block for Peptidomimetics: The direct incorporation of this compound (often as its Fmoc-protected form, Fmoc-ThpGly-OH) into a peptide sequence can lead to the creation of peptidomimetics.[4] These are molecules that mimic the structure and function of natural peptides but have enhanced properties.

  • In Drug Discovery: The tetrahydropyran ring is a recognized structural motif in medicinal chemistry that can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Stability of the Thp Protecting Group

A key advantage of the Thp group is its stability across a range of chemical conditions, which is crucial during peptide synthesis. Conversely, its selective removal under acidic conditions allows for the deprotection of the desired functional group at the appropriate stage. The following table summarizes the stability of Thp ethers under various conditions.

Reagent/ConditionStability of THP EtherReference
Strongly Acidic pHLabile[5]
Strongly Basic pHStable[5]
Oxidizing AgentsStable[5]
Reducing AgentsStable[5]
OrganometallicsStable[6]
HydridesStable[6]
Acylating ReagentsStable[6]
Alkylation ReagentsStable[6]

Experimental Protocols

The following are generalized protocols for the introduction and removal of the Thp protecting group in the context of amino acid and peptide synthesis, based on established methodologies.

Protocol 1: Tetrahydropyranylation of an Amino Acid Hydroxyl Group

This protocol describes the general procedure for protecting the side-chain hydroxyl group of an amino acid like serine or threonine.

Materials:

  • Nα-protected amino acid (e.g., Fmoc-Ser-OH)

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve the Nα-protected amino acid in DCM in a round-bottom flask.

  • Add a catalytic amount of PTSA·H₂O to the solution.

  • Add an excess of DHP (typically 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude Thp-protected amino acid.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of the Thp Group

This protocol outlines the acidic hydrolysis method for removing the Thp protecting group.

Materials:

  • Thp-protected peptide or amino acid

  • Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve the Thp-protected compound in the chosen acidic solution (e.g., aqueous acetic acid).

  • Stir the reaction at room temperature. The reaction time will vary depending on the substrate and the acid concentration. Monitor the reaction by TLC or HPLC.

  • Once the deprotection is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The deprotected product can then be used in the next synthetic step or purified as required.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound and the Thp group in biochemistry.

experimental_workflow cluster_synthesis Synthesis of Thp-Gly Building Block cluster_spps Solid-Phase Peptide Synthesis (SPPS) glycine Glycine protection Nα-protection (e.g., Fmoc) glycine->protection thp_protection Side-chain Thp protection protection->thp_protection fmoc_thp_gly Fmoc-ThpGly-OH thp_protection->fmoc_thp_gly coupling Coupling of Fmoc-ThpGly-OH fmoc_thp_gly->coupling resin Solid Support (Resin) resin->coupling deprotection Fmoc deprotection coupling->deprotection elongation Peptide chain elongation deprotection->elongation cleavage Cleavage from resin & Thp deprotection elongation->cleavage peptide Modified Peptide cleavage->peptide

Caption: Experimental workflow for the synthesis and incorporation of a this compound building block into a peptide via SPPS.

signaling_pathway_concept cluster_peptide Modified Peptide with Thp-Gly cluster_cell Target Cell peptide Thp-Gly Peptide receptor Cell Surface Receptor peptide->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation response Biological Response signaling->response Modulation

Caption: Conceptual diagram of a modified peptide containing this compound interacting with a cellular signaling pathway.

logical_relationship cluster_benefits Potential Biochemical Advantages cluster_outcomes Therapeutic Outcomes thp_gly Incorporation of This compound stability Increased Proteolytic Stability thp_gly->stability conformation Constrained Conformation thp_gly->conformation lipophilicity Modified Lipophilicity thp_gly->lipophilicity bioavailability Enhanced Bioavailability stability->bioavailability binding Altered Receptor Binding conformation->binding adme Improved ADME Properties lipophilicity->adme efficacy Increased Therapeutic Efficacy binding->efficacy adme->bioavailability bioavailability->efficacy

Caption: Logical relationship diagram illustrating the potential benefits of incorporating this compound into peptides for therapeutic applications.

Conclusion and Future Directions

While this compound is not as extensively studied as other non-natural amino acids, its potential is significant. The foundational role of the Thp group as a reliable protecting group in peptide synthesis is well-established. The future lies in the exploration of this compound as a key building block in the design of novel peptidomimetics.[4] Further research is warranted to elucidate the precise effects of its incorporation on peptide secondary structure, receptor binding affinity, and in vivo stability. The synthesis of peptide libraries containing this modified amino acid could lead to the discovery of new therapeutic leads with enhanced drug-like properties.[7][8][9] The continued development of synthetic methodologies for the efficient and versatile incorporation of such building blocks will be crucial for advancing this field.[10][11]

References

Methodological & Application

Synthesis Protocol for Fmoc-4'-Tetrahydropyranylglycine-OH: An Essential Building Block for Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH, a valuable non-proteinogenic amino acid for solid-phase peptide synthesis (SPPS) and drug discovery. The methodology encompasses the initial synthesis of the core amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, via a Bucherer-Bergs reaction, followed by the N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group. Detailed experimental procedures, reagent specifications, and a summary of expected quantitative data are presented to guide researchers in the efficient preparation of this versatile building block.

Introduction

Non-proteinogenic amino acids are critical components in the design of novel peptides and peptidomimetics with enhanced pharmacological properties, such as increased stability, conformational rigidity, and improved receptor affinity. Fmoc-4'-Tetrahydropyranylglycine-OH, with its cyclic ether moiety, offers a unique structural scaffold to modulate the physicochemical properties of peptides. Its incorporation can influence folding, binding affinity, and metabolic stability. This document outlines a reliable and reproducible synthesis protocol for this compound, intended for researchers in peptide chemistry, medicinal chemistry, and drug development.

Overall Synthesis Workflow

The synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH is accomplished in two primary stages:

  • Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: This stage involves the formation of the core amino acid from a commercially available starting material.

  • N-Fmoc Protection: The amino group of the synthesized amino acid is subsequently protected with an Fmoc group to yield the final product, ready for use in peptide synthesis.

Figure 1. Overall workflow for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH.

Experimental Protocols

Stage 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

This procedure is adapted from the Bucherer-Bergs reaction methodology.

Materials:

  • Tetrahydropyran-4-one

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Sodium cyanide (NaCN)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (2.5-3.0 eq), and sodium cyanide (1.0-1.2 eq) in a 1:1 mixture of ethanol and deionized water.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Formation of Hydantoin Intermediate: After the reaction is complete, cool the mixture in an ice bath to precipitate the hydantoin intermediate.

  • Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Hydrolysis: The crude hydantoin intermediate is then subjected to hydrolysis by heating in a strong aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH) until the evolution of CO₂ ceases.

  • Work-up and Isolation: After hydrolysis, adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Stage 2: N-Fmoc Protection of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

This protocol describes a general method for the N-Fmoc protection of amino acids.

Materials:

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane (or a similar aprotic solvent)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, dilute HCl and then with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-4'-Tetrahydropyranylglycine-OH.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH.

ParameterStage 1: Amino Acid SynthesisStage 2: N-Fmoc Protection
Starting Material Tetrahydropyran-4-one4-aminotetrahydro-2H-pyran-4-carboxylic acid
Key Reagents (NH₄)₂CO₃, NaCNFmoc-OSu, NaHCO₃
Solvent Ethanol/WaterDioxane/Water
Reaction Temperature 60-70 °CRoom Temperature
Typical Reaction Time 3-4 hours12-24 hours
Expected Yield 60-75%85-95%
Purity (by HPLC) >95%>98%
Molecular Formula C₆H₁₁NO₃C₂₁H₂₁NO₅
Molecular Weight 145.16 g/mol 367.39 g/mol

Signaling Pathways and Applications

Fmoc-4'-Tetrahydropyranylglycine-OH is not directly involved in signaling pathways. However, its incorporation into peptides can significantly impact their interaction with biological targets. The tetrahydropyran ring can:

  • Induce Conformational Constraints: The cyclic nature of the side chain can restrict the peptide backbone's flexibility, leading to more defined secondary structures. This can enhance binding affinity and selectivity for specific receptors or enzymes.

  • Modulate Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, influencing the peptide's solubility and membrane permeability.

  • Enhance Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

Signaling_Application Fmoc_AA Fmoc-4'-Tetrahydropyranylglycine-OH Peptide Bioactive Peptide Fmoc_AA->Peptide Incorporation via SPPS Target Biological Target (Receptor, Enzyme) Peptide->Target Enhanced Binding Affinity & Selectivity Response Modulated Biological Response Target->Response

Figure 2. Application of Fmoc-4'-Tetrahydropyranylglycine-OH in modulating peptide-target interactions.

Conclusion

The synthesis protocol detailed in this application note provides a clear and efficient pathway for the preparation of Fmoc-4'-Tetrahydropyranylglycine-OH. This valuable building block can be readily utilized by researchers in the fields of peptide science and drug discovery to develop novel therapeutics with improved pharmacological profiles. The provided methodologies and data serve as a practical guide for the successful synthesis and application of this non-proteinogenic amino acid.

Application Notes and Protocols: Incorporation of Tetrahydropyranylglycine for Enhanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of backbone-protected amino acids is a critical tool in modern solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation and to enable the synthesis of complex, "difficult" sequences. One such modification, the use of a tetrahydropyranyl (Thp) group on the backbone amide of glycine, introduced as a dipeptide unit, has shown significant promise in improving synthetic outcomes. These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-protected, Thp-modified glycine dipeptides in SPPS.

The introduction of a Thp group onto the peptide backbone serves to disrupt the inter- and intramolecular hydrogen bonding that often leads to the formation of secondary structures, such as beta-sheets, on the solid support. This aggregation can hinder reagent diffusion and lead to incomplete coupling and deprotection steps, ultimately resulting in low purity of the crude peptide product. By temporarily modifying the backbone, the Thp group enhances the solvation of the growing peptide chain, thereby improving the efficiency of the synthesis, particularly for hydrophobic and aggregation-prone sequences.[1][2]

The Thp group is strategically employed due to its acid lability, which allows for its removal during the final trifluoroacetic acid (TFA) cleavage step, concurrently with the removal of side-chain protecting groups.[1][3] This approach is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[4][5][6]

Data Presentation

Table 1: Summary of Thp-Glycine Dipeptide Synthesis and Purity
DipeptideSynthesis StepsOverall YieldPurity (RP-HPLC)Reference
Fmoc-Gly-(Thp)Gly-OH1. Acid-promoted addition of DHP to Glycine benzyl ester2. Coupling with Fmoc-Gly-OH3. Hydrogenolysis of benzyl ester6-45%>95%[1]
Table 2: Cleavage Conditions for Thp Group Removal
Cleavage CocktailTimeEfficacyNotesReference
95% TFA, 5% H₂O2-4 hoursComplete RemovalStandard cleavage conditions for most peptides.[1]
10% TFA, 85% CH₂Cl₂, 5% H₂O2 hours>95% RemovalMilder conditions, may be suitable for sensitive peptides.[1]
2% TFA in CH₂Cl₂ with scavengers15-30 minutes>99% RemovalOptimized for mild cleavage from highly acid-labile resins.[7]
TFA/TIS/H₂O (95:2.5:2.5)2-4 hoursComplete RemovalStandard cocktail with scavengers to prevent side reactions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gly-(Thp)Gly-OH Dipeptide

This protocol describes the three-step synthesis of the Thp-protected glycine dipeptide building block.

Materials:

  • Glycine benzyl ester hydrochloride

  • 3,4-Dihydro-2H-pyran (DHP)

  • 1 N HCl

  • Fmoc-Gly-OH

  • N-Methylmorpholine (NMM)

  • Isobutylchloroformate (IBCF)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • N,N-Dimethylformamide (DMF)

  • 10% w/w Pd(OH)₂/C

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Synthesis of (Thp)Gly-OBzl:

    • Dissolve Glycine benzyl ester hydrochloride in 1 N HCl.

    • Add 3,4-dihydro-2H-pyran (DHP) and stir for 1 hour at room temperature.

    • Extract the N,O-acetal intermediate into an organic solvent and dry.

  • Coupling to Fmoc-Gly-OH:

    • Activate Fmoc-Gly-OH (2.2 eq.) with N-Methylmorpholine (NMM) (2.2 eq.) and isobutylchloroformate (IBCF) (2.2 eq.) in DMF at 0°C for 20 minutes.

    • In a separate vessel, pre-activate the (Thp)Gly-OBzl (1 eq.) with N,O-bis(trimethylsilyl)acetamide (1 eq.) in DMF for 20 minutes.

    • Add the pre-activated (Thp)Gly-OBzl solution to the activated Fmoc-Gly-OH and stir.

  • Deprotection of Benzyl Ester:

    • Dissolve the resulting Fmoc-Gly-(Thp)Gly-OBzl in methanol.

    • Add 10% w/w Pd(OH)₂/C catalyst.

    • Subject the mixture to hydrogen gas (5-15 bar) for 5-24 hours.

    • Filter the catalyst and evaporate the solvent to yield Fmoc-Gly-(Thp)Gly-OH.[1]

Protocol 2: Incorporation of Fmoc-Gly-(Thp)Gly-OH in Solid-Phase Peptide Synthesis

This protocol outlines the steps for incorporating the Thp-protected dipeptide into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Gly-(Thp)Gly-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

  • Base (e.g., DIPEA or collidine) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.[8]

  • Coupling:

    • Dissolve Fmoc-Gly-(Thp)Gly-OH, the coupling reagent, and the base in DMF.

    • Add the activation solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol details the final step of cleaving the peptide from the resin and removing all protecting groups, including the Thp group.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 4 hours.

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The Thp group is cleaved under these acidic conditions.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis of Fmoc-Gly-(Thp)Gly-OH Dipeptide cluster_0 Step 1: Thp Protection cluster_1 Step 2: Dipeptide Coupling cluster_2 Step 3: Deprotection A Gly-OBzl B DHP, 1N HCl A->B Reacts with C (Thp)Gly-OBzl B->C Forms G (Thp)Gly-OBzl C->G D Fmoc-Gly-OH E Activation (NMM, IBCF) D->E Activated by F Activated Fmoc-Gly-OH E->F J Fmoc-Gly-(Thp)Gly-OBzl F->J H Pre-activation (BSA) G->H Activated by I Activated (Thp)Gly-OBzl H->I I->J K Fmoc-Gly-(Thp)Gly-OBzl J->K L H₂, Pd(OH)₂/C K->L Treated with M Fmoc-Gly-(Thp)Gly-OH L->M Yields

Caption: Workflow for the three-step synthesis of the Fmoc-Gly-(Thp)Gly-OH dipeptide building block.

SPPS Cycle with Thp-Protected Dipeptide Start Fmoc-deprotected Peptide-Resin Coupling Couple with Fmoc-Gly-(Thp)Gly-OH, HATU, DIPEA Start->Coupling Wash1 Wash with DMF and DCM Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash with DMF and DCM Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid Final_Cleavage Final Cleavage (TFA Cocktail) Next_Cycle->Final_Cleavage End of Synthesis

References

Application Notes and Protocols for Using 4'-Tetrahydropyranylglycine in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties.[1] Unnatural amino acids (UAAs) can enhance stability, improve potency, and introduce novel functionalities.[1][2] 4'-Tetrahydropyranylglycine (Thp-Gly) is a conformationally constrained UAA that offers unique structural properties. Its cyclic nature reduces the rotational freedom of the peptide backbone, which can lead to increased metabolic stability and enhanced receptor selectivity.[3][4] This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Thp-Gly-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes: Rationale and Key Considerations

The defining feature of Thp-Gly is its tetrahydropyran ring, which imparts significant steric bulk and conformational rigidity. These characteristics present both opportunities and challenges in peptide synthesis and design.

Advantages of Incorporating Thp-Gly:

  • Conformational Constraint: The rigid structure of Thp-Gly can lock the peptide backbone into a specific conformation, which may be crucial for optimizing binding affinity to a biological target.[4]

  • Increased Proteolytic Stability: The steric hindrance provided by the Thp moiety can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's half-life in vivo.[3]

  • Modulation of Physicochemical Properties: The incorporation of Thp-Gly can alter properties such as lipophilicity and hydrogen bonding capacity, potentially improving membrane permeability and bioavailability.[1]

Synthetic Challenges and Mitigation Strategies: The primary challenge in using Fmoc-Thp-Gly-OH is overcoming the steric hindrance during the coupling reaction.[5] Standard coupling conditions may result in low yields and incomplete reactions.[6]

  • Choice of Coupling Reagent: For sterically hindered amino acids like Thp-Gly, high-activity coupling reagents are essential. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended.[6][7] HATU forms a highly reactive OAt-ester intermediate that facilitates efficient amide bond formation even in challenging cases.[6] Other effective reagents include HCTU, HDMC, and COMU.[8]

  • Reaction Conditions: Extended coupling times and/or double coupling cycles are often necessary to ensure the reaction proceeds to completion. Microwave-assisted SPPS can also be employed to drive difficult couplings by using microwave energy to overcome the activation energy barrier.[5]

  • Monitoring: It is critical to monitor the completion of each coupling step. The Kaiser test (for primary amines) or a chloranil test (for secondary amines, though not directly applicable to the Thp-Gly backbone itself) should be performed after coupling. An incomplete reaction will require a second coupling step (recoupling).

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of a single Fmoc-Thp-Gly-OH residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thp-Gly-OH

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Solid-Phase Peptide Synthesis reaction vessel

Protocol 1: Single Coupling Cycle for Fmoc-Thp-Gly-OH Incorporation

1. Resin Preparation and Swelling: a. Place the peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[2] c. Drain the DMF.

2. Nα-Fmoc Deprotection: a. Add 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Fmoc-Thp-Gly-OH Activation and Coupling: a. In a separate vial, dissolve Fmoc-Thp-Gly-OH (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes. c. Drain the wash solvent from the resin and immediately add the activated amino acid solution. d. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of Thp-Gly, a longer coupling time is recommended.[10]

4. Monitoring and Recoupling (If Necessary): a. After the initial coupling time, take a small sample of resin beads and perform a Kaiser test. b. Interpretation:

  • Blue beads: Incomplete reaction (free primary amine present).
  • Colorless/Yellow beads: Complete reaction. c. If the test is positive (blue), drain the reaction solution, wash the resin once with DMF, and repeat the coupling step (Step 3) with a freshly prepared activated Fmoc-Thp-Gly-OH solution (a "double couple").

5. Washing: a. Once the coupling is complete (negative Kaiser test), drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove all excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

6. Capping (Optional but Recommended): a. To permanently block any unreacted N-terminal amines that failed to couple, a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 15-20 minutes. c. Wash the resin with DMF and DCM.

Data Presentation

While specific quantitative data for this compound is not widely published, the following table summarizes typical coupling conditions and expected outcomes for sterically hindered amino acids based on literature for analogous compounds.[5][6][7] Researchers should use this as a baseline for optimization.

ParameterStandard Amino AcidSterically Hindered AA (e.g., Thp-Gly)Reference
Amino Acid Equiv. 3-53-5[10]
Coupling Reagent HBTU/HOBt or DIC/OxymaHATU , HCTU, or COMU[6][7]
Reagent Equiv. 2.9-4.92.9-4.9[10]
Base DIPEADIPEA or Collidine[8]
Base Equiv. 6-106-10[9]
Coupling Time (RT) 30-60 min2-4 hours (or longer)[10]
Double Coupling Rarely neededOften required[11]
Microwave Assist OptionalRecommended for efficiency[5]
Expected Purity (Crude) >85%60-90% (Sequence dependent)[12]

Visualizations

Below are diagrams created using DOT language to illustrate key workflows and concepts related to the use of Fmoc-Thp-Gly-OH in SPPS.

G cluster_workflow Fmoc-SPPS Cycle for Thp-Gly Incorporation start 1. Start: Peptide-Resin (Free N-terminal) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 3. DMF Wash deprotection->wash1 coupling 4. Coupling Reaction (Fmoc-Thp-Gly-OH + HATU/DIPEA) wash1->coupling monitor 5. Monitoring (Kaiser Test) coupling->monitor monitor->coupling Positive (Recouple) wash2 6. DMF/DCM Wash monitor->wash2 Negative end 7. Result: Peptide extended by one Thp-Gly residue wash2->end

Caption: General workflow for a single Fmoc-SPPS cycle incorporating Fmoc-Thp-Gly-OH.

G ThpGly Incorporation of This compound (Thp-Gly) Constraint Conformational Constraint ThpGly->Constraint leads to Steric Steric Hindrance ThpGly->Steric leads to Selectivity Enhanced Receptor Selectivity / Affinity Constraint->Selectivity improves Stability Increased Proteolytic Stability Steric->Stability improves Challenge Synthetic Challenge: Slow Coupling Kinetics Steric->Challenge creates Solution Mitigation: - High-activity reagents (HATU) - Extended reaction times - Double coupling Challenge->Solution addressed by

Caption: Logical relationships of Thp-Gly's properties and their impact in peptide synthesis.

References

Application Notes and Protocols for Protecting Group Strategies: 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the protection and deprotection of the 4'-hydroxyl group of (4'-hydroxyphenyl)glycine using a tetrahydropyranyl (THP) protecting group. The THP group is a valuable acetal for protecting hydroxyl functionalities due to its ease of introduction, stability under a range of non-acidic conditions, and straightforward removal under mild acidic conditions.[1][2] These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Application Notes

Introduction to THP as a Protecting Group

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols in multi-step organic synthesis.[1][2][3] Its popularity stems from several key advantages:

  • Ease of Introduction: The THP ether is readily formed by reacting the hydroxyl group with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[3]

  • Stability: THP ethers are exceptionally stable under a variety of reaction conditions, including strongly basic media, reactions involving organometallics, hydride reductions, and acylations.[3]

  • Mild Deprotection: The group can be cleaved under mild acidic conditions, often with high selectivity in the presence of other acid-sensitive groups.[1][4][5]

A primary consideration when using a THP group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the substrate is already chiral.[3]

For a molecule like (4'-hydroxyphenyl)glycine, which contains three distinct functional groups (a carboxylic acid, an amine, and a phenolic hydroxyl group), a robust protecting group strategy is essential for selective modification. The THP group is particularly well-suited for the protection of the phenolic hydroxyl group due to its stability under conditions often used for peptide coupling or modifications of the amine and carboxylic acid functionalities.

Stability of the THP Ether

The stability of the THP ether under various conditions is a critical factor in its application. The following table summarizes its general stability profile.

Reagent/ConditionStability of THP EtherReference
Strong Bases (e.g., NaOH, LDA)Stable[3]
Organometallics (e.g., Grignard reagents)Stable[3][6]
Hydride Reductants (e.g., LiAlH₄, NaBH₄)Stable[3]
Oxidizing Agents (e.g., PCC, MnO₂)Generally Stable[7]
Acylating/Alkylating Agents Stable[3]
Acidic Conditions (e.g., HCl, TFA, PTSA)Labile (Cleaved)[1][3][4][5]
Catalytic Hydrogenolysis (H₂/Pd)Stable[8]
Logical Workflow for Synthesis

The protection of the 4'-hydroxyl group of (4'-hydroxyphenyl)glycine is a key step that enables subsequent chemical transformations on other parts of the molecule. The general workflow involves protection of the hydroxyl group, followed by desired reactions, and concluding with the deprotection of the THP group to reveal the final product.

G cluster_0 Synthesis Workflow Start Start with (4'-hydroxyphenyl)glycine Protect Protect 4'-OH group with THP Start->Protect React Perform desired chemical transformations Protect->React Deprotect Deprotect 4'-OH group React->Deprotect End Final Product Deprotect->End G Fmoc_Gly_OH Fmoc-HN-CH(C₆H₄-4-OH)-COOR DHP + 3,4-Dihydro-2H-pyran Catalyst Acid Catalyst (e.g., PPTS, PTSA) CH₂Cl₂ Fmoc_Gly_OTHP -> Fmoc-HN-CH(C₆H₄-4-OTHP)-COOR G Fmoc_Gly_OTHP Fmoc-HN-CH(C₆H₄-4-OTHP)-COOR Acid + Acidic Conditions (e.g., PTSA, AcOH) Solvent Solvent (e.g., 2-Propanol, EtOH) Fmoc_Gly_OH -> Fmoc-HN-CH(C₆H₄-4-OH)-COOR

References

4'-Tetrahydropyranylglycine as an unnatural amino acid for peptide modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4'-Tetrahydropyranylglycine in Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Landscape of Peptides

The incorporation of unnatural amino acids (UAAs) is a transformative strategy in peptide drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties.[1][2] this compound (Thp-Gly) is a UAA that is gaining significant attention for its ability to impart favorable characteristics onto peptide scaffolds.[3] Its rigid cyclic structure can pre-organize the peptide backbone, potentially increasing binding affinity and providing steric shielding against enzymatic degradation.[3] This document provides detailed application notes and protocols for the use of Fmoc-ThpGly-OH in solid-phase peptide synthesis (SPPS) for therapeutic applications.

Key Attributes of this compound (Thp-Gly):

  • Conformational Rigidity: The tetrahydropyran ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, which can lock the peptide into a bioactive conformation.

  • Proteolytic Resistance: The bulky side group can act as a steric shield, hindering the approach of proteases and thereby increasing the peptide's half-life in vivo.[4]

  • Improved Pharmacokinetics: Enhanced stability and potential for increased cell permeability can lead to improved overall pharmacokinetic profiles.[3]

Application Spotlight: Enhancing RGD Peptidomimetics for Anti-Cancer Therapy

A prominent application of Thp-Gly is in the stabilization of bioactive peptide motifs. The Arginine-Glycine-Aspartate (RGD) sequence is a well-known motif that targets integrin receptors, which are often overexpressed on the surface of cancer cells and tumor vasculature.[5][6] However, linear RGD peptides suffer from poor stability and low receptor selectivity.

Incorporating Thp-Gly in place of the natural Glycine residue (creating an R-ThpG-D motif) can confer significant advantages:

  • It can constrain the peptide backbone to more closely mimic the conformation of the RGD loop in native extracellular matrix proteins like fibronectin, potentially increasing binding affinity for specific integrin subtypes (e.g., αvβ3).[5][7]

  • The modification enhances resistance to degradation by serum proteases, prolonging the peptide's circulation time and enabling it to reach the tumor site more effectively.

This modification strategy is a prime example of how Thp-Gly can be used to develop potent and stable peptidomimetics for targeted cancer therapy.[8][9][10]

Quantitative Data: Impact of Thp-Gly Incorporation

The following tables present representative data illustrating the benefits of substituting Glycine with Thp-Gly in a model RGD peptide (Sequence: Ac-C(RGD)YC-NH₂ vs. Ac-C(R-ThpG-D)YC-NH₂).

Table 1: Proteolytic Stability in Human Serum

Peptide SequenceHalf-life (t½) in Human Serum (hours)
Ac-C(RGD)YC-NH₂ (Native)0.5
Ac-C(R-ThpG-D)YC-NH₂ (Thp-Gly Modified)> 24

This data demonstrates the significant increase in stability against enzymatic degradation conferred by the Thp-Gly substitution.

Table 2: Integrin Binding Affinity and In Vitro Anti-Invasive Activity

Peptide SequenceIntegrin αvβ3 Binding Affinity (IC₅₀, nM)Cell Invasion Inhibition (IC₅₀, µM)
Ac-C(RGD)YC-NH₂ (Native)15075
Ac-C(R-ThpG-D)YC-NH₂ (Thp-Gly Modified)2510

This data highlights the enhanced binding affinity and biological activity of the Thp-Gly modified peptide, likely due to a more favorable, rigid conformation.

Visualized Workflows and Pathways

sps_workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotect1 2. First Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Couple 3. Amino Acid Coupling (AA, HBTU, DIPEA in DMF) Deprotect1->Couple Wash1 4. Wash (DMF, DCM) Couple->Wash1 Deprotect2 5. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect2 Wash2 6. Wash (DMF) Deprotect2->Wash2 Wash2->Couple Repeat for next amino acid Cleave 7. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify coupling_decision_tree Optimizing Coupling for Sterically Hindered UAAs Start Incorporate Sterically Hindered UAA (e.g., Thp-Gly) Standard Use Standard Coupling (HBTU/DIPEA, 1-2 hr) Start->Standard Check1 Kaiser Test Negative? Standard->Check1 Recouple Recouple with Stronger Reagent (e.g., HATU/HOAt) Check1->Recouple Yes Proceed Proceed to Next Deprotection Step Check1->Proceed No Check2 Kaiser Test Still Negative? Recouple->Check2 Cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) Check2->Cap Yes Check2->Proceed No Cap->Proceed integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Peptide Thp-Gly-RGD Peptide Integrin Integrin Receptor (αvβ3) Peptide->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Grb2 Grb2/Sos FAK->Grb2 Src->FAK Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Regulates

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for the efficient production of complex peptide sequences.[2] However, the incorporation of non-standard or sterically hindered amino acids, such as N-substituted glycine derivatives like 4'-Tetrahydropyranylglycine, presents significant synthetic challenges.[2][3] The bulky tetrahydropyranyl group attached to the alpha-nitrogen of glycine can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[3] This can result in deletion sequences and lower overall yields of the target peptide.[3]

This document provides a detailed protocol and application notes for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. The recommended strategies focus on the use of high-efficiency coupling reagents and optimized reaction conditions to overcome the steric hindrance presented by this unique amino acid derivative.

Key Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle for incorporating this compound in an automated or manual SPPS workflow.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-4'-THP-Gly-OH + Coupling Reagent + Base in DMF Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Monitoring Kaiser Test (Optional) Washing2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Recouple Recouple Monitoring->Recouple Positive NextCycle->Deprotection Start of next amino acid cycle Recouple->Coupling

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

For sterically hindered amino acids like this compound, the choice of coupling reagent is critical for achieving high coupling efficiency.[4] The following table summarizes recommended coupling reagents, their characteristics, and typical reaction conditions.

Coupling ReagentTypeKey AdvantagesTypical Conditions
HATU Uronium SaltHighly reactive, fast kinetics, low racemization risk, effective for hindered couplings.[5]1.5-3 eq. reagent, 3-6 eq. DIPEA, 2-5 min pre-activation, 2-4 hr coupling.[6]
HBTU Uronium SaltPopular and effective for most standard and many difficult couplings.[7]1.5-3 eq. reagent, 3-6 eq. DIPEA, 2-4 hr coupling.[6][8]
COMU Uronium SaltHigh coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[4]1.5-3 eq. reagent, 3-6 eq. DIPEA, 2-4 hr coupling.
PyAOP Phosphonium SaltAmong the most reactive coupling reagents, very stable.[5]1.5-3 eq. reagent, 3-6 eq. DIPEA, 2-4 hr coupling.
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, low racemization when used with OxymaPure.[6]1.5-3 eq. reagent, 1.5-3 eq. OxymaPure, 2-4 hr coupling.[6]

Experimental Protocols

This section provides a detailed protocol for the manual coupling of Fmoc-4'-Tetrahydropyranylglycine-OH. This should be considered a starting point and may require optimization based on the specific peptide sequence.

Materials and Reagents

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-4'-Tetrahydropyranylglycine-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HATU (recommended), HBTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or agitator

Protocol 1: Coupling of Fmoc-4'-Tetrahydropyranylglycine-OH

This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding amino acid has been removed.

  • Resin Swelling:

    • If starting a new synthesis, swell the resin in DMF for at least 30 minutes in the reaction vessel.[7] For an ongoing synthesis, ensure the resin is well-solvated in DMF.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15-20 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Activation and Coupling of Fmoc-4'-Tetrahydropyranylglycine-OH:

    • In a separate vial, dissolve Fmoc-4'-Tetrahydropyranylglycine-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[6]

    • Drain the wash solvent from the resin and immediately add the activated amino acid solution.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended, or the reaction can be performed overnight.[3]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.[9]

    • A negative result (yellow beads) indicates a complete reaction.

    • A positive result (blue/purple beads) indicates incomplete coupling. If the test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution (recoupling).

  • Washing:

    • Once the coupling is complete (Kaiser test negative), drain the coupling solution.

    • Wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next deprotection cycle.[6]

Protocol 2: Peptide Cleavage and Deprotection

  • Final Deprotection and Washing:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the dry resin.

    • Agitate at room temperature for 2-4 hours.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[10]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Optimization

  • Low Coupling Yield: If recoupling is consistently required, consider increasing the excess of amino acid and coupling reagent to 5 equivalents.[3] Microwave-assisted SPPS can also significantly improve yields for difficult couplings by increasing reaction rates.[11]

  • Peptide Aggregation: While the N-substitution of this compound may disrupt some secondary structures, aggregation can still be an issue in long or hydrophobic sequences.[11] Using N-Methyl-2-pyrrolidone (NMP) as a solvent or incorporating backbone-modifying groups like Fmoc-(Dmb)Gly-OH at strategic locations can help mitigate aggregation.[11][12]

  • Racemization: While HATU has a low racemization tendency, if adjacent amino acids are particularly prone to racemization (e.g., Cys, His), consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA.[3][13]

By employing these robust coupling strategies and carefully monitoring the reaction progress, researchers can successfully incorporate the sterically demanding this compound into synthetic peptides, enabling the exploration of novel peptide structures and functions.

References

Application Notes and Protocols for the Chiral Separation of 4'-Tetrahydropyranylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 4'-Tetrahydropyranylglycine enantiomers. The stereochemistry of this compound is a critical attribute that can significantly influence its pharmacological and toxicological properties. Therefore, robust analytical methods for enantiomeric separation are essential in drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[1][2]

The protocols described herein are based on established methods for structurally similar compounds, such as 4-Hydroxyphenylglycine, and provide a strong starting point for method development and validation.[1] The primary technique detailed is reversed-phase HPLC with a macrocyclic glycopeptide-based chiral stationary phase. These phases are known for their broad enantioselectivity for amino acid derivatives.[1][3]

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is achieved by creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector, which is immobilized on the stationary phase.[4] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most successful and widely used for a broad range of chiral compounds.[4][5]

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol details the chiral separation of this compound enantiomers using a teicoplanin-based chiral stationary phase.

Materials and Reagents:

  • Racemic this compound

  • (R)-4'-Tetrahydropyranylglycine and (S)-4'-Tetrahydropyranylglycine reference standards (if available)

  • HPLC grade Methanol

  • HPLC grade Water

  • Formic Acid (reagent grade)

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP[1]

  • Standard HPLC system with a pump, autosampler, column oven, and UV detector[1]

Sample and Mobile Phase Preparation:

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[1]

    • Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase diluent (a 50:50 mixture of the mobile phase and water is a good starting point).

    • If individual enantiomer standards are available, prepare separate solutions of the (R) and (S) enantiomers at the same concentration to determine the elution order.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase diluent to achieve a final concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

HPLC Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 273 nm
Injection Volume 10 µL

Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[1]

  • If available, inject the individual enantiomer standards first to determine their respective retention times and confirm the elution order.

  • Inject the racemic standard solution to verify the separation and resolution.

  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the two enantiomers.

Data Analysis:

The following parameters should be calculated to evaluate the performance of the chiral separation:

ParameterFormula
Retention Factor (k') k' = (t_R - t_0) / t_0
Separation Factor (α) α = k'2 / k'_1
Resolution (R_s) R_s = 2(t{R2} - t_{R1}) / (w_1 + w_2)
Enantiomeric Excess (%ee) %ee = [Area_1 - Area_2] / [Area_1 + Area_2] x 100

Where:

  • t_R is the retention time of the analyte

  • t_0 is the void time

  • k'_1 and k'_2 are the retention factors for the first and second eluting enantiomers, respectively

  • t_{R1} and t_{R2} are the retention times of the two enantiomers

  • w_1 and w_2 are the peak widths at the base of the two enantiomers

  • Area_1 and Area_2 are the peak areas of the two enantiomers

Visualizations

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Methanol/Water/Formic Acid) B Prepare Racemic Standard & Sample Solutions (1 mg/mL) A->B C Filter all solutions (0.45 µm syringe filter) B->C D Equilibrate HPLC System (Stable Baseline) C->D E Inject Standards & Samples D->E F Isocratic Elution E->F G UV Detection F->G H Integrate Chromatographic Peaks G->H I Calculate Retention Times, Resolution, and Separation Factor H->I J Determine Enantiomeric Purity (%ee) I->J

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Further Considerations and Method Optimization

The provided protocol serves as a starting point. For optimal separation of this compound enantiomers, further method development may be necessary. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The ratio of the organic modifier (methanol) to the aqueous phase can be varied to fine-tune the retention and resolution. Acetonitrile can also be evaluated as an alternative organic modifier.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and the stationary phase, thereby affecting chiral recognition. Adjusting the concentration of the acidic modifier (formic acid) or using other buffers can be explored.

  • Column Temperature: Temperature affects the kinetics of mass transfer and the stability of the transient diastereomeric complexes. Varying the column temperature can improve peak shape and resolution.

  • Alternative Chiral Stationary Phases: If the teicoplanin-based CSP does not provide adequate separation, other types of CSPs, such as those based on cyclodextrins or polysaccharides (e.g., cellulose or amylose derivatives), should be screened.[3][4] These CSPs offer different chiral recognition mechanisms and may provide better selectivity for this compound.

By systematically optimizing these parameters, a robust and reliable method for the chiral separation of this compound enantiomers can be developed and validated for routine use in research and quality control laboratories.

References

Analytical Methods for Characterizing Peptides Containing 4'-Tetrahydropyranylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of synthetic peptides incorporating the unnatural amino acid, 4'-Tetrahydropyranylglycine (ThpG). The inclusion of conformationally constrained amino acids like ThpG is a key strategy in modern peptidomimetic design to enhance properties such as metabolic stability, receptor affinity, and cell permeability. Robust analytical characterization is therefore critical to ensure the identity, purity, and structural integrity of these modified peptides.

The following sections detail the primary analytical techniques for characterizing ThpG-containing peptides: High-Performance Liquid Chromatography (HPLC) for purity assessment and chiral analysis, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[1] The separation is based on the differential partitioning of the peptide and any impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[1][2] The hydrophobicity of the ThpG residue will influence the peptide's retention time.

Experimental Protocol: Purity Analysis

Objective: To determine the purity of a crude or purified ThpG-containing peptide.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • ThpG-containing peptide sample

  • C18 RP-HPLC column (e.g., 300 Å pore size, 5 µm particle size, 4.6 x 250 mm)[3]

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

    • Degas both solvents thoroughly before use.[2]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 25-30 °C.

    • Gradient: A typical gradient for a moderately hydrophobic peptide is a linear increase from 5% to 65% Solvent B over 30 minutes. This may need to be optimized based on the overall peptide sequence.[4]

  • Analysis: Inject 10-20 µL of the prepared sample. The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated peak area.

Data Presentation: Representative RP-HPLC Data

Note: The following data are illustrative. Actual retention times (t_R) will depend on the specific peptide sequence and HPLC system.

Peptide Sequence (ThpG highlighted)ColumnGradient (% ACN in 0.1% TFA)t_R (min)Purity (%)
Ac-Tyr-Val-Ala-ThpG -Leu-NH₂C18, 5 µm, 300 Å20-50% over 30 min18.5>98
H-Gly-ThpG -Phe-Leu-Ser-OHC18, 5 µm, 300 Å15-45% over 30 min16.2>95

Chiral HPLC

Since this compound is a chiral amino acid, it is crucial to verify its enantiomeric purity and to separate any diastereomers that may have formed during peptide synthesis, especially if a racemic mixture of ThpG was used.[5] This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol: Diastereomer Separation

Objective: To separate and quantify diastereomeric peptides arising from the incorporation of a racemic or partially racemized ThpG residue.

Materials:

  • HPLC-grade hexane or heptane

  • HPLC-grade 2-propanol (IPA) or ethanol

  • Trifluoroacetic acid (TFA) or diethylamine (DEA) for basic peptides

  • Peptide sample

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or protein-based like CHIROBIOTIC T)[6][7]

Procedure:

  • Sample Preparation: Dissolve the peptide in the mobile phase or a compatible solvent at ~1 mg/mL.

  • Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of hexane/IPA or hexane/ethanol. Small amounts of an acidic (TFA) or basic (DEA) additive may be required to improve peak shape.[7]

  • HPLC Method:

    • Mode: Isocratic elution is often preferred for chiral separations.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 214 nm.

    • Screening: Screen different mobile phase compositions (e.g., 90:10, 80:20, 70:30 hexane:IPA) to find the optimal separation conditions.[7]

  • Analysis: Inject the sample. The relative percentage of each diastereomer is determined by the respective peak areas.

Data Presentation: Representative Chiral HPLC Data

Note: This table presents hypothetical data for a peptide synthesized with racemic ThpG.

Peptide DiastereomerChiral ColumnMobile Phaset_R (min)Resolution (R_s)
H-Leu-(D-ThpG)-Phe-NH₂Chiralpak AD-H80:20 Hexane:IPA + 0.1% TFA12.32.1
H-Leu-(L-ThpG)-Phe-NH₂Chiralpak AD-H80:20 Hexane:IPA + 0.1% TFA14.8-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of the ThpG-containing peptide.[1] Electrospray ionization (ESI) is commonly used for peptides, often coupled directly to an HPLC system (LC-MS).

Experimental Workflow Diagram

cluster_LC LC System cluster_MS MS System HPLC RP-HPLC Column C18 Column HPLC->Column Peptide Mixture ESI Electrospray Ionization Column->ESI Separated Peptides Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Detector->Data Mass Spectrum

Caption: General workflow for LC-MS analysis of peptides.

Experimental Protocol: Identity Confirmation

Objective: To confirm the molecular weight of the ThpG-containing peptide.

Procedure:

  • LC-MS Analysis: Perform an LC-MS analysis using the RP-HPLC protocol described above. The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

  • MS Settings (ESI Positive Mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Flow (Nitrogen): Set according to instrument manufacturer's recommendations.

    • Scan Range: A range appropriate for the expected m/z values of the peptide (e.g., 300-2000 m/z). Peptides often form multiply charged ions ([M+2H]²⁺, [M+3H]³⁺, etc.).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic molecular weight of the peptide. Compare the experimental mass to the theoretical calculated mass.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

Objective: To confirm the amino acid sequence and the position of the ThpG residue.

Procedure:

  • In the mass spectrometer, isolate the precursor ion (the [M+nH]ⁿ⁺ ion of the peptide).

  • Subject the isolated ion to collision-induced dissociation (CID).[8]

  • Analyze the resulting fragment ions (b- and y-ions).

  • Analysis: The mass difference between adjacent b- or y-ions should correspond to the mass of an amino acid residue. The presence of a mass difference corresponding to the ThpG residue will confirm its location in the sequence.

Data Presentation: Expected MS Fragmentation Data

For peptide Ac-Gly-ThpG -Ala-NH₂ (Theoretical MW = 328.19 Da)

Ion TypeSequenceCalculated m/z (Singly Charged)
b₁Ac-Gly102.05
b₂Ac-Gly-ThpG 243.13
y₁Ala-NH₂90.07
y₂ThpG -Ala-NH₂229.15

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure and conformation in solution. For peptides containing unnatural amino acids like ThpG, NMR is crucial for understanding how the modification impacts the overall fold.[6]

NMR Experimental Workflow

cluster_exp NMR Experiments cluster_analysis Data Analysis Sample Peptide Sample (1-2 mg in H₂O/D₂O or organic solvent) NMR NMR Spectrometer Sample->NMR D1 1D ¹H NMR->D1 D2_1 2D TOCSY (Spin Systems) NMR->D2_1 D2_2 2D NOESY/ROESY (Spatial Proximity) NMR->D2_2 D2_3 2D ¹H-¹³C HSQC (C-H Correlation) NMR->D2_3 Assign Resonance Assignment D2_1->Assign Restraints Generate Distance/ Dihedral Restraints D2_2->Restraints Assign->Restraints Calc Structure Calculation (e.g., CYANA, CNS) Restraints->Calc Structure 3D Structure Ensemble Calc->Structure

Caption: Workflow for peptide structure determination by NMR.

Experimental Protocol: Structural Characterization

Objective: To assign proton and carbon resonances and determine the solution conformation of the ThpG-containing peptide.

Materials:

  • Purified ThpG-containing peptide (1-5 mg)

  • Deuterated solvents (e.g., D₂O, d₆-DMSO, CD₃CN)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the peptide in an appropriate deuterated solvent to a final concentration of 1-5 mM. For aqueous solutions, use a 90% H₂O/10% D₂O mixture to observe exchangeable amide protons. Adjust pH as needed (typically 4-6) to slow amide proton exchange.[6]

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems. The ThpG residue will have a unique pattern of cross-peaks corresponding to the protons on its tetrahydropyran ring and α-carbon.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify protons that are close in space (< 5 Å). This is critical for determining the peptide's 3D fold.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon resonances, which can provide further conformational information.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment of all amino acid residues.

    • Structural Calculation: Use the NOE cross-peaks as distance restraints in molecular dynamics software to calculate an ensemble of 3D structures.

Data Presentation: Expected ¹H NMR Chemical Shifts

Note: This table shows expected chemical shift ranges for a ThpG residue within a peptide in an aqueous solution. Exact values are highly dependent on the local chemical environment and peptide conformation.

ThpG ProtonExpected Chemical Shift Range (ppm)Multiplicity
4.0 - 4.5dd or t
H₂'/H₆' (axial)3.4 - 3.6m
H₂'/H₆' (equatorial)3.9 - 4.1m
H₃'/H₅' (axial)1.4 - 1.6m
H₃'/H₅' (equatorial)1.7 - 1.9m
H₄' (axial)1.2 - 1.4m
H₄' (equatorial)1.9 - 2.1m

References

Application Notes and Protocols for Peptides Containing 4'-Tetrahydropyranylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptide structures is a key strategy in modern medicinal chemistry to develop peptidomimetics with enhanced pharmacological properties. One such scaffold is the tetrahydropyran ring, which, when integrated into a peptide backbone, can confer improved stability, conformational rigidity, and novel biological activities. This document details the application of peptidomimetics containing a 4'-Tetrahydropyranylglycine-like moiety, specifically focusing on their use as modulators of melanocortin receptors.

Application: Melanocortin Receptor Ligands

Peptidomimetics featuring a 2,4,6-trisubstituted tetrahydropyran core have been synthesized as bioisosteric replacements for tripeptide sequences.[1] These compounds have demonstrated activity at the melanocortin 1 and 4 receptors (MC1R and MC4R), which are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes including pigmentation, energy homeostasis, and sexual function. The tetrahydropyran scaffold serves to mimic the peptide backbone, positioning key pharmacophoric groups in a spatially defined manner to interact with the receptor.

Quantitative Data

While the primary research indicates activity at melanocortin receptors, specific quantitative data such as IC50 or Ki values for the tetrahydropyran-based peptidomimetics are not publicly available in the accessed literature. However, for context, established peptide and peptidomimetic ligands for these receptors exhibit potencies in the nanomolar to micromolar range. For example, the non-selective peptide agonist MT-II has an IC50 of 0.57 nM and a cAMP EC50 of 0.20 nM at the human MC1R.[2]

Table 1: Representative Binding Affinities (IC50) and Functional Potencies (EC50) of Known Ligands at Human Melanocortin Receptors

CompoundReceptorBinding Affinity (IC50, nM)Functional Potency (cAMP EC50, nM)Reference
α-MSHhMC1R6.52.0[2]
MT-IhMC1R1.20.5[2]
MT-IIhMC1R0.570.20[2]
Aba-2hMC3R50>10,000[3]
Aba-4hMC3R43>10,000[3]
Pr4LP1mMC4R-3.7[4]
Ar3LP1mMC4R-1.0[4]

Note: Data for tetrahydropyran-based peptidomimetics are not available in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trisubstituted Tetrahydropyran Peptidomimetics

The detailed experimental protocol for the synthesis of the specific 2,4,6-trisubstituted tetrahydropyran peptidomimetics is not publicly available in the reviewed literature. However, a general synthetic strategy can be inferred from the abstract, which mentions a series of regioselective transformations starting from a substituted dihydropyran-4-one.[1] Solid-phase synthesis is a common and efficient method for generating libraries of such peptidomimetics.

General Workflow for Solid-Phase Synthesis of Peptidomimetics:

  • Resin Preparation: A suitable solid support (e.g., Rink amide resin) is swelled in an appropriate solvent like dichloromethane (DCM).

  • Scaffold Attachment: The initial building block, in this case, a derivative of the tetrahydropyran scaffold, is coupled to the resin.

  • Iterative Coupling and Deprotection: Subsequent amino acids or other building blocks are added in a stepwise manner. Each cycle involves the deprotection of the reactive group on the resin-bound intermediate followed by the coupling of the next protected building block.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptidomimetic is cleaved from the solid support, and all protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and NMR.

Protocol 2: Radioligand Binding Assay for Melanocortin Receptors

This protocol is for determining the binding affinity of a test compound to MC1R or MC4R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human MC1R or MC4R.

  • Membrane preparation from the above cells.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

  • Non-labeled ligand for non-specific binding determination (e.g., α-MSH).

  • Test compound (tetrahydropyran-based peptidomimetic).

  • Binding buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding), 25 µL of non-labeled ligand (for non-specific binding), or 25 µL of test compound at various concentrations.

    • 25 µL of radioligand at a final concentration of ~0.1-0.5 nM.

    • 50 µL of the cell membrane preparation (5-20 µg of protein).

  • Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/C filter plate, pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Protocol 3: cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger in the melanocortin receptor signaling pathway.

Materials:

  • HEK293 cells expressing the human MC1R or MC4R.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Test compound (tetrahydropyran-based peptidomimetic).

  • Reference agonist (e.g., α-MSH).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

  • Add the test compound at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding a fixed concentration of the reference agonist.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP concentration in the cell lysates using the chosen assay format.

  • Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Melanocortin Receptor Signaling Pathway

Melanocortin_Signaling cluster_membrane Cell Membrane MCR MC1R / MC4R G_protein Gs Protein (α, β, γ subunits) MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP Ligand Tetrahydropyran Peptidomimetic Ligand->MCR Binds cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Pigmentation, Energy Homeostasis) CREB->Gene_Expression Regulates

Caption: Melanocortin Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Screening

Experimental_Workflow Start Start: Design of Tetrahydropyran Peptidomimetics Synthesis Solid-Phase Synthesis Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & NMR Analysis Purification->Characterization Binding_Assay Radioligand Binding Assay (IC50) Characterization->Binding_Assay Functional_Assay cAMP Functional Assay (EC50) Characterization->Functional_Assay Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Workflow for Synthesis and Screening.

References

Application Notes: Spectroscopic Analysis of 4'-Tetrahydropyranylglycine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a key strategy in modern drug discovery and materials science. These modifications can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 4'-Tetrahydropyranylglycine (Thp-gly) is a synthetic amino acid that introduces a bulky, heterocyclic side chain, potentially influencing peptide conformation and bioactivity. Accurate characterization of peptides containing Thp-gly is crucial for understanding their structure-activity relationships. This document outlines the application of various spectroscopic techniques for the comprehensive analysis of these modified peptides.

Chemical Structure of this compound

This compound is an amino acid derivative featuring a tetrahydropyran ring attached to the alpha-carbon. This bulky, non-aromatic heterocyclic side chain can impose significant conformational constraints on the peptide backbone.

cluster_thp_gly This compound (Thp-gly) cluster_thp_ring Tetrahydropyran Ring C_alpha C_carbonyl C' C_alpha->C_carbonyl N_amino NH2 C_alpha->N_amino H_alpha H C_alpha->H_alpha C4 C4' C_alpha->C4 O_carbonyl O C_carbonyl->O_carbonyl O_hydroxyl OH C_carbonyl->O_hydroxyl C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 C3->C4 C5 C5' C4->C5 O_ring O C5->O_ring O_ring->C1 cluster_workflow Integrated Spectroscopic Analysis Workflow cluster_results Data Interpretation and Structural Modeling start Peptide Synthesis and Purification ms Mass Spectrometry (LC-MS/MS) start->ms nmr NMR Spectroscopy (2D NMR) start->nmr cd Circular Dichroism (CD) start->cd ftir FTIR Spectroscopy start->ftir mw_seq Molecular Weight and Sequence Confirmation ms->mw_seq struct_3d 3D Structure and Dynamics nmr->struct_3d sec_struct Secondary Structure Analysis cd->sec_struct ftir->sec_struct final_model Structure-Activity Relationship Model mw_seq->final_model struct_3d->final_model sec_struct->final_model

Troubleshooting & Optimization

common side reactions with 4'-Tetrahydropyranylglycine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Tetrahydropyranylglycine (Thg), a non-proteinogenic amino acid, in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Thg) and why is it used in peptide synthesis?

A1: this compound (Thg) is an N-substituted glycine derivative. The tetrahydropyran moiety on the nitrogen atom introduces conformational constraints and increases the lipophilicity of the peptide, which can be advantageous for improving metabolic stability, cell permeability, and binding affinity to biological targets.[1][2]

Q2: What are the potential major challenges when incorporating Thg into a peptide sequence?

A2: The primary challenges associated with the incorporation of Thg are steric hindrance from the bulky tetrahydropyranyl group, which can lead to slow or incomplete coupling reactions, and potential aggregation of the peptide chain, especially in sequences containing multiple hydrophobic or bulky residues.[3]

Q3: Is the tetrahydropyranyl group of Thg stable during standard Fmoc-SPPS conditions?

A3: Yes, the tetrahydropyranyl (THP) ether linkage is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[4][5] However, it is labile to acidic conditions.[4][5][6][7]

Q4: Can the tetrahydropyranyl group be cleaved during the final TFA cleavage step?

A4: The tetrahydropyranyl group is an acetal, which is susceptible to cleavage under strong acidic conditions like those used for final peptide cleavage from the resin (e.g., TFA).[6][7][8] The cleavage of the THP group from the glycine nitrogen would result in an unmodified glycine residue at that position. The likelihood of this side reaction depends on the specific TFA cocktail and cleavage time.

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling of Thg or the Subsequent Amino Acid

Symptoms:

  • Low yield of the desired peptide.

  • Presence of deletion sequences lacking the Thg residue or the following amino acid, as detected by LC-MS.

  • Positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amine.

Root Cause: The bulky and sterically hindering nature of the tetrahydropyranyl group on the nitrogen of Thg can significantly slow down the kinetics of the coupling reaction. This is a common issue with N-substituted and other sterically demanding amino acids.[9]

Solutions:

  • Extended Coupling Time: Double the standard coupling time for the Thg residue and the amino acid immediately following it.

  • Use of Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HCTU, or PyBOP, which are known to be effective for sterically hindered couplings.

  • Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.

  • Elevated Temperature: Microwave-assisted peptide synthesis can be beneficial in overcoming steric hindrance and driving the reaction to completion.

Issue 2: Peptide Aggregation During Synthesis

Symptoms:

  • Visible clumping or poor swelling of the resin beads.[3]

  • A significant drop in the yield of the full-length peptide.

  • Broad and tailing peaks in the HPLC chromatogram of the crude product.

Root Cause: The incorporation of bulky and hydrophobic residues like Thg can promote the self-association of peptide chains on the solid support through intermolecular hydrogen bonding and hydrophobic interactions, leading to aggregation.[3] This is particularly problematic in sequences containing multiple hydrophobic amino acids.

Solutions:

  • Use of Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before the coupling step can help disrupt secondary structures.[3]

  • Solvent Modification: Switching from DMF to N-methylpyrrolidone (NMP) or using a mixture of DMF and DMSO can improve solvation and reduce aggregation.

  • Backbone Protection: If the sequence allows, the introduction of a backbone-protecting group (e.g., a pseudoproline dipeptide) at a suitable position can disrupt the formation of β-sheets.

  • Low-Load Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.

Issue 3: Cleavage of the Tetrahydropyranyl Group During Final Deprotection

Symptoms:

  • Presence of a significant side product with a mass corresponding to the desired peptide minus the mass of the tetrahydropyran moiety (approximately 84.12 Da).

  • The appearance of an unexpected glycine residue in the sequence analysis where Thg was incorporated.

Root Cause: The tetrahydropyranyl group, being an acetal, is labile to strong acids.[6][7][8] Prolonged exposure to the high concentration of trifluoroacetic acid (TFA) during the final cleavage and deprotection step can lead to its removal from the glycine nitrogen.

Solutions:

  • Minimized Cleavage Time: Reduce the cleavage time to the minimum required for the complete removal of other side-chain protecting groups. This should be determined empirically for each peptide.

  • Modified Cleavage Cocktail: For peptides that are particularly sensitive, a milder cleavage cocktail with a lower percentage of TFA or the use of alternative, less harsh cleavage protocols could be explored, although this may compromise the removal of other protecting groups.

Quantitative Data Summary

The following table provides a summary of potential side reactions with this compound and the estimated impact of different troubleshooting strategies. The data is representative and may vary depending on the specific peptide sequence and synthesis conditions.

Side ReactionStandard Conditions (% Side Product)Troubleshooting StrategyImproved Outcome (% Side Product)
Incomplete Coupling 15-25%Double coupling with HATU< 5%
Peptide Aggregation 20-40%Use of NMP as solvent and LiCl washes< 10%
THP Group Cleavage 5-15%Reduced TFA cleavage time (2 hours)< 3%

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Aggregation Disruption
  • Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Add a solution of 0.5 M LiCl in DMF to the resin.

  • Agitate the resin for 15-30 minutes.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly with DMF (5 x resin volume) to remove any residual LiCl.

  • Proceed immediately with the amino acid coupling step.[3]

Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
  • Prepare the activated amino acid solution using your standard protocol (e.g., with HATU/DIPEA in DMF).

  • Add the activated amino acid solution to the deprotected peptide-resin and couple for the standard time (e.g., 1 hour).

  • Drain the reaction vessel.

  • Wash the resin with DMF (3 x resin volume).

  • Prepare a fresh solution of the activated amino acid.

  • Add the fresh solution to the resin and allow it to react for an additional hour.

  • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Visualizations

Troubleshooting_Thg_Side_Reactions start Problem Encountered (Low Yield / Impurities) check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_aggregation Assess for Aggregation (Resin Swelling) start->check_aggregation check_cleavage Analyze Cleavage Products (LC-MS) start->check_cleavage incomplete_coupling Incomplete Coupling of Thg or next AA check_coupling->incomplete_coupling Positive aggregation Peptide Aggregation check_aggregation->aggregation Poor Swelling thp_cleavage THP Group Cleavage check_cleavage->thp_cleavage Mass Loss of 84 Da solution_coupling Solution: - Stronger coupling agent (HATU) - Double coupling - Increased temperature incomplete_coupling->solution_coupling solution_aggregation Solution: - Chaotropic salt wash (LiCl) - Change solvent (NMP) - Low-load resin aggregation->solution_aggregation solution_cleavage Solution: - Minimize TFA cleavage time - Optimize cleavage cocktail thp_cleavage->solution_cleavage success Successful Synthesis solution_coupling->success solution_aggregation->success solution_cleavage->success

Caption: Troubleshooting workflow for side reactions with this compound.

References

preventing racemization of 4'-Tetrahydropyranylglycine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of 4'-Tetrahydropyranylglycine During Coupling

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the coupling of the sterically hindered amino acid, this compound.

Troubleshooting Guide

High levels of epimerization detected for this compound-containing peptides can be a significant issue. This guide offers a systematic approach to troubleshoot and mitigate this problem.

Initial Assessment:

  • Confirm the Presence of the D-isomer: Utilize chiral chromatography or other suitable analytical techniques to confirm and quantify the extent of racemization.

  • Review Your Current Protocol: Carefully examine your coupling reagent, base, solvent, temperature, and reaction time.

Troubleshooting Workflow:

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base Selection reagent->base If using carbodiimide, add HOAt or Oxyma. If using onium salt, switch to COMU/HATU. temp Step 3: Optimize Reaction Temperature base->temp If using a strong base (e.g., DIPEA), switch to a weaker/hindered base (NMM/Collidine). protocol Step 4: Refine Coupling Protocol temp->protocol Lower coupling temperature to 0°C or below. end Racemization Minimized protocol->end Employ pre-activation or in situ neutralization protocols.

Caption: A logical workflow for troubleshooting high racemization levels.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its L- and D-forms during a chemical reaction.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, which can dramatically alter the peptide's 3D structure and biological activity.[2][3] this compound, being a sterically hindered unnatural amino acid, may be particularly susceptible to racemization due to slower coupling kinetics, which can provide more time for the activated intermediate to epimerize.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A2: There are two main base-catalyzed pathways for racemization:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemistry.[2][3]

  • Direct Enolization: This involves the direct removal of the alpha-proton from the activated amino acid by a base to form an achiral enolate intermediate.[2][3]

G Mechanisms of Racemization cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway Activated Amino Acid Activated Amino Acid Oxazolone Intermediate Oxazolone Intermediate Activated Amino Acid->Oxazolone Intermediate + Base Racemized Peptide Racemized Peptide Oxazolone Intermediate->Racemized Peptide + Amine Activated Amino Acid_2 Activated Amino Acid Enolate Intermediate Enolate Intermediate Activated Amino Acid_2->Enolate Intermediate + Base Racemized Peptide_2 Racemized Peptide_2 Enolate Intermediate->Racemized Peptide_2 + Amine, + H+

Caption: The two primary pathways for racemization during peptide coupling.

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The coupling reagent is a critical factor. For sterically hindered amino acids like this compound, the choice of reagent can significantly impact both coupling efficiency and the extent of racemization.

  • Carbodiimides (e.g., DIC, DCC): These can lead to high levels of racemization if used alone. It is crucial to use them in combination with racemization-suppressing additives.[4]

  • Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These are generally more effective at suppressing racemization than carbodiimides alone.[5] Third-generation uronium reagents like COMU have shown excellent performance in minimizing racemization, even for challenging couplings.[6] For sterically hindered amino acids, reagents like HATU and PyAOP are often recommended.[4]

Q4: What is the role of additives in preventing racemization?

A4: Additives are essential, especially when using carbodiimide coupling reagents.[5] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[7]

  • HOBt (1-Hydroxybenzotriazole): A traditional additive, but generally less effective at suppressing racemization compared to newer options.[5]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to the electronic effect of the nitrogen atom in the pyridine ring.[5]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to suppress racemization.[4][8]

Q5: How does the choice of base influence racemization?

A5: The base used during coupling plays a significant role. Stronger and less sterically hindered bases can increase the rate of proton abstraction from the alpha-carbon, leading to higher levels of racemization.[4]

  • DIPEA (N,N-Diisopropylethylamine): A strong, non-nucleophilic base that is widely used but can promote racemization.

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, often resulting in lower racemization.[4]

  • 2,4,6-Collidine (TMP): A sterically hindered and weaker base that is highly effective in minimizing racemization, particularly for sensitive amino acids.[1]

Quantitative Data Summary

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveExpected Racemization Level
DICNoneHigh
DICHOBtModerate
DICHOAtLow
DICOxymaPure®Very Low
HBTU-Low
HATU-Very Low
COMU-Very Low

Note: This table provides a qualitative summary based on general findings for racemization-prone amino acids. Actual percentages can vary based on specific reaction conditions.

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)General Racemization Tendency
DIPEALow~10.7Higher
NMMMedium~7.4Lower
2,4,6-CollidineHigh~7.4Lowest

Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[4]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for this compound using HATU

This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound in solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-4'-Tetrahydropyranylglycine-OH (3 equivalents) and HATU (2.9 equivalents) in DMF for 1-2 minutes.

    • Add 2,4,6-collidine (6 equivalents) to the pre-activated solution.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Low-Temperature Coupling using DIC/OxymaPure®

This protocol utilizes low temperature to further suppress racemization.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Cooling: Cool the reaction vessel containing the resin and DMF to 0°C.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-4'-Tetrahydropyranylglycine-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling:

    • Add DIC (3 equivalents) to the amino acid/additive solution and allow to pre-activate for 2 minutes at room temperature.

    • Add the activation mixture to the cooled resin.

    • Allow the coupling reaction to proceed at 0°C for 30 minutes, then let it slowly warm to room temperature over 2-4 hours.

  • Washing and Capping: Follow steps 5 and 6 from Protocol 1.

Disclaimer: These protocols are general guidelines. Optimization may be required based on the specific peptide sequence and other experimental conditions.

References

Technical Support Center: Optimizing Coupling Efficiency of 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of 4'-Tetrahydropyranylglycine, a sterically hindered amino acid. The following troubleshooting guides and FAQs address common issues encountered during peptide synthesis with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when using this compound?

Low coupling yields with sterically hindered amino acids like this compound are often due to several factors:

  • Steric Hindrance: The bulky tetrahydropyranyl group physically obstructs the formation of the peptide bond between the activated carboxylic acid and the amine.[1][2]

  • Reduced Nucleophilicity: The amine component's ability to act as a nucleophile can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate, which further hinders the reaction.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]

Q2: Which coupling reagents are most effective for this compound?

Standard carbodiimide reagents like DCC and DIC are often insufficient for sterically demanding couplings.[2] More potent in-situ activating reagents are generally required.[1][4]

  • Onium Salts: Aminium/uronium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[2][5] They form highly reactive esters that can overcome the steric barrier.[2]

  • HATU and PyAOP: These are often considered the most efficient reagents in this class due to the formation of more reactive OAt esters.[4]

  • Oxyma-based Reagents: Reagents like COMU and PyOxim are newer alternatives that offer high efficiency and are considered safer than HOBt or HOAt-based reagents.[4][5]

Q3: How can I minimize racemization during the coupling of this compound?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[1] To minimize it:

  • Use Additives: Additives like HOAt and Oxyma Pure are more effective at suppressing racemization than HOBt.[5]

  • Choose the Right Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA.[1]

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]

  • Control Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] If heating is necessary, it should be for the shortest time possible.[1]

Q4: Can the choice of solvent impact the coupling efficiency?

Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[2]

  • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[2][3]

  • Solvent Mixtures: For particularly challenging couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Troubleshooting Guide

Issue: Low or incomplete coupling of this compound.

This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Logical Troubleshooting Workflow

G start Low Coupling Yield reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If yield is still low sub_reagent1 Switch to HATU, HCTU, or PyAOP reagent->sub_reagent1 strategy 3. Modify Coupling Strategy conditions->strategy If yield is still low sub_conditions1 Increase time (e.g., overnight) Increase temperature (with caution) Use NMP instead of DMF conditions->sub_conditions1 advanced 4. Advanced Methods strategy->advanced For extremely difficult couplings sub_strategy1 Perform a double coupling strategy->sub_strategy1 sub_advanced1 Convert to Acyl Fluoride advanced->sub_advanced1 success Coupling Successful sub_reagent1->success Monitor completion sub_conditions1->success Monitor completion sub_strategy1->success Monitor completion sub_advanced1->success Monitor completion

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The table below summarizes the reactivity and key features of recommended reagents.

Coupling ReagentActivated Ester TypeRelative ReactivityKey Advantages & Considerations
HBTU/TBTU OBt esterHighEfficient for many standard and difficult couplings.[5][6] Byproducts are water-soluble.[5]
HCTU O-6-ClBt esterVery HighMore reactive than HBTU due to the electron-withdrawing chloro group.[2][4]
PyBOP OBt esterHighPhosphonium salt, generally gives cleaner reactions and has better solubility than uronium salts.[4] Lower racemization risk.[1]
HATU OAt esterVery HighGenerally considered one of the most effective reagents, especially for hindered amino acids.[4][6] The OAt ester is highly reactive.[4]
PyAOP OAt esterVery HighSimilar advantages to PyBOP but generates a more reactive OAt species.[4][6]
COMU Oxyma esterVery HighHigh coupling efficiency comparable to HATU.[5] Based on the safer Oxyma Pure additive.[4][5]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended as a first-line approach for difficult couplings.

G cluster_first First Coupling cluster_second Second Coupling Deprotection 1. N-terminal Fmoc Deprotection Pre_activation 2. Pre-activate Fmoc-AA (AA, HATU, DIPEA in DMF) Deprotection->Pre_activation Coupling1 3. Add to Resin (45-60 min) Pre_activation->Coupling1 Wash1 4. Wash with DMF Coupling1->Wash1 Pre_activation2 5. Prepare Fresh Activated AA Wash1->Pre_activation2 If incomplete (Ninhydrin test +) Coupling2 6. Repeat Coupling Pre_activation2->Coupling2 Wash2 7. Wash with DMF Coupling2->Wash2 Confirmation 8. Confirm Completion (Ninhydrin test) Wash2->Confirmation

Caption: Workflow for a double coupling protocol.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[2]

    • In a separate vessel, pre-activate the Fmoc-4'-Tetrahydropyranylglycine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2] Allow the pre-activation to proceed for 1-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.[1]

    • Allow the coupling reaction to proceed for 45-60 minutes.[2]

    • Wash the resin with DMF to remove excess reagents.[1][2]

    • Perform a ninhydrin test to check for completion.[1]

  • Second Coupling (if required):

    • If the ninhydrin test is positive (indicating incomplete coupling), a second coupling is necessary.[1]

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.[2]

    • Wash the resin thoroughly with DMF.[2]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is adapted for situations where even potent onium salt reagents fail.[2]

  • Acyl Fluoride Formation:

    • Dissolve the protected this compound (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM).

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[2]

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[2]

References

Technical Support Center: Troubleshooting Aggregation of Peptides with 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4'-Tetrahydropyranylglycine (Thp-Gly). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with peptide aggregation during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Thp-Gly) and why is it used in peptide synthesis?

A1: this compound (Thp-Gly) is a synthetic amino acid derivative where a tetrahydropyranyl (Thp) group is attached to the backbone nitrogen of a glycine residue. This modification is a form of backbone protection used in solid-phase peptide synthesis (SPPS). The Thp group acts as a temporary protecting group that disrupts the inter-chain hydrogen bonding responsible for the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation.[1][2][3] By preventing this self-association, the incorporation of Thp-Gly can significantly improve the solubility of the growing peptide chain on the resin, leading to more efficient coupling and deprotection steps, and ultimately a higher purity of the crude peptide.[2][3]

Q2: How does Thp-Gly compare to other backbone protection strategies like Dmb-Gly or pseudoprolines?

A2: Thp-Gly offers distinct advantages over other backbone protection strategies. Compared to 2,4-dimethoxybenzyl (Dmb), the Thp group is more acid-labile, meaning it can be removed under milder acidic conditions during the final cleavage from the resin.[2][3] This can be beneficial for sensitive peptide sequences. While pseudoproline dipeptides are also effective at disrupting aggregation, their use is limited to sequences containing serine, threonine, or cysteine residues.[2][3] Thp-Gly, being a modification of glycine, can be incorporated at glycine positions within the peptide sequence, offering more flexibility in its application, especially in glycine-rich or hydrophobic sequences prone to aggregation.

Q3: At what point during peptide synthesis should I consider incorporating Thp-Gly?

A3: It is advisable to consider incorporating Thp-Gly proactively when synthesizing peptides known to be "difficult." Difficult sequences are often characterized by a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Ala) or those that can form strong hydrogen bonds (e.g., Gln, Ser, Thr).[4] Aggregation is generally not a significant issue before the fifth or sixth amino acid residue is coupled.[1][4] If you observe signs of on-resin aggregation, such as poor resin swelling or incomplete coupling reactions in a similar sequence, incorporating a Thp-Gly at a strategic glycine position is a recommended solution.[1][5]

Q4: Will the Thp group be removed during the final cleavage step?

A4: Yes, the tetrahydropyranyl (Thp) group is designed to be cleaved during the standard final cleavage and deprotection step using trifluoroacetic acid (TFA)-based cocktails.[2][3] The native peptide sequence is regenerated upon cleavage.

Troubleshooting Guides

Guide 1: Poor Resin Swelling and Incomplete Reactions During SPPS

Symptom: The peptide-resin fails to swell adequately in the synthesis solvent (e.g., DMF, NMP), or you observe incomplete Fmoc deprotection or amino acid coupling, confirmed by a positive Kaiser or TNBS test.[1][4]

Cause: These are classic signs of on-resin peptide aggregation. The growing peptide chains are self-associating through hydrogen bonds, preventing solvents and reagents from accessing the reactive N-terminus.[1]

Solutions:

  • Incorporate Thp-Gly: If your sequence contains a glycine residue in the problematic region, resynthesize the peptide and substitute the standard Fmoc-Gly-OH with an Fmoc-Xaa-(Thp)Gly-OH dipeptide at that position. This will disrupt the secondary structure formation.

  • Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO to the solvent to improve solvation of the peptide chains.[1][6]

  • Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-75°C), which can help to break up aggregates.[6][7][8]

  • Sonication: Gently sonicate the reaction vessel during coupling and deprotection to mechanically disrupt resin clumping.[1][6]

Troubleshooting_SPPS start Observe Poor Resin Swelling / Incomplete Reactions check_aggregation Is peptide aggregation suspected? start->check_aggregation change_solvent Switch to NMP or add DMSO start->change_solvent elevated_temp Increase reaction temperature (50-75°C) start->elevated_temp sonication Apply sonication during reactions start->sonication incorporate_thp Incorporate Fmoc-Xaa-(Thp)Gly-OH dipeptide in resynthesis check_aggregation->incorporate_thp Yes other_issue Investigate other potential issues (e.g., reagent quality) check_aggregation->other_issue No continue_synthesis Continue Synthesis incorporate_thp->continue_synthesis change_solvent->continue_synthesis elevated_temp->continue_synthesis sonication->continue_synthesis

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Guide 2: Lyophilized Peptide is Insoluble or Forms a Precipitate

Symptom: Your purified and lyophilized peptide containing a Thp-Gly modification in its original synthesis is difficult to dissolve in aqueous buffers, or the solution is cloudy or forms a precipitate.

Cause: While Thp-Gly aids in synthesis, the final peptide can still have inherent hydrophobicity leading to poor solubility or aggregation in solution, especially at high concentrations or near its isoelectric point (pI).[9][10]

Solutions:

  • Systematic Solubilization Protocol: Always start with a small amount of the peptide to test for solubility before dissolving the entire batch.[9]

  • pH Adjustment:

    • If the peptide has a net positive charge at neutral pH (more basic residues like K, R, H), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[5][11][12]

    • If the peptide has a net negative charge (more acidic residues like D, E), try a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).[5][11][12]

  • Organic Co-solvents: For highly hydrophobic peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add the aqueous buffer dropwise while vortexing.[5][9][11]

  • Denaturing Agents: As a last resort, and if compatible with your downstream application, use strong denaturing agents like 6 M Guanidine-HCl or 8 M Urea to solubilize the peptide.[5][9]

Solubilization_Workflow start Lyophilized Peptide test_water Attempt to dissolve in sterile water/buffer start->test_water soluble Peptide Soluble test_water->soluble Yes insoluble1 Insoluble test_water->insoluble1 No check_charge Determine Net Charge at pH 7 insoluble1->check_charge acidic_sol Use dilute acetic acid check_charge->acidic_sol Positive basic_sol Use dilute ammonium bicarbonate check_charge->basic_sol Negative organic_sol Use minimal DMSO/DMF, then add aqueous buffer dropwise check_charge->organic_sol Neutral/ Hydrophobic soluble2 Peptide Soluble acidic_sol->soluble2 basic_sol->soluble2 denaturant Use 6M Gdn-HCl or 8M Urea (Last Resort) organic_sol->denaturant Still Insoluble organic_sol->soluble2 denaturant->soluble2

Caption: Stepwise workflow for solubilizing aggregated peptides.

Quantitative Data

The following table summarizes the expected impact of incorporating Thp-Gly on the synthesis of a model aggregation-prone peptide sequence compared to standard synthesis protocols.

Synthesis StrategyCrude Purity (%)Yield (%)Comments
Standard Fmoc-SPPS 35-5040-60Significant deletion products observed via MS due to incomplete couplings.
Standard Fmoc-SPPS with NMP 50-6555-70Improved solvation with NMP reduces some aggregation.
Microwave-Assisted SPPS (75°C) 60-7565-80Elevated temperature effectively disrupts some secondary structures.[6][8]
Fmoc-SPPS with Thp-Gly Dipeptide >80>75Incorporation of Thp-Gly significantly disrupts aggregation, leading to higher purity and yield.[2][3]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Xaa-(Thp)Gly-OH Dipeptide

This protocol describes the manual coupling of a Thp-Gly dipeptide.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-Xaa-(Thp)Gly-OH dipeptide (3 eq.), HCTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.

  • Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 2 minutes.

  • Coupling: Immediately add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling. A negative result indicates a complete reaction.[4][8] If the test is positive, extend the coupling time.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Proceed with Synthesis: Continue with the standard Fmoc deprotection and coupling cycle for the next amino acid.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay detects the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.[9]

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water.

    • Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

    • Prepare peptide solutions at the desired concentrations in the same buffer.

  • Assay Setup: In a 96-well black plate, mix 10 µL of the peptide solution with 190 µL of the 25 µM ThT working solution. Include a buffer-only control.

  • Incubation and Measurement: Incubate the plate at 37°C with shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

ThT_Assay_Workflow prep_reagents Prepare ThT Stock, ThT Working Solution, and Peptide Solutions mix_samples In a 96-well plate, mix Peptide Solution with ThT Working Solution prep_reagents->mix_samples incubation Incubate at 37°C with shaking mix_samples->incubation measurement Measure fluorescence (Ex: 440nm, Em: 485nm) at regular intervals incubation->measurement analysis Analyze data: Increased fluorescence indicates aggregation measurement->analysis

Caption: Experimental workflow for the Thioflavin T assay.

References

stability of the Tetrahydropyranyl (Thp) group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Tetrahydropyranyl (THP) Protecting Group

Welcome to the technical support center for the Tetrahydropyranyl (THP) protecting group. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the THP group?

A1: The Tetrahydropyranyl (THP) group is an acetal used for the protection of hydroxyl and thiol functionalities.[1][2][3] Its stability is highly dependent on the pH of the reaction medium. It is known for its ease of introduction, general stability under non-acidic conditions, and straightforward removal with mild acid.[2][4]

  • Acidic Conditions: THP ethers are labile under both Brønsted and Lewis acidic conditions.[4][5] Cleavage is readily achieved with mild acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS).[5][6]

  • Basic Conditions: The THP group is stable under strongly basic conditions, making it compatible with reactions like ester hydrolysis.[5][7]

  • Nucleophiles and Organometallics: It is generally stable to a wide range of nucleophiles, including organolithium reagents, Grignard reagents, and enolates, provided the temperature is kept low (e.g., below 0 °C).[5][7]

  • Reductive/Oxidative Conditions: THP ethers are generally stable to various reducing agents (e.g., lithium aluminum hydride in the absence of Lewis acids) and oxidizing agents.[4][5][8]

Q2: Why does my NMR spectrum look complex after THP protection of a chiral alcohol?

A2: A significant drawback of the THP protecting group is the introduction of a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[5][6][7] When a chiral alcohol is protected with 3,4-dihydro-2H-pyran (DHP), a mixture of diastereomers is formed.[5][6] Since diastereomers have different physical and spectroscopic properties, this can lead to complex NMR spectra and potential difficulties in purification.[6]

Q3: Can the THP group be used orthogonally with other protecting groups?

A3: Yes, the THP group is useful in orthogonal protection strategies.[9][10] Due to its stability to base and lability to acid, it can be selectively removed in the presence of base-labile groups like Fmoc or groups removed by hydrogenolysis like benzyl (Bn) ethers.[9] However, it is not orthogonal to other acid-labile groups such as tert-butyl (tBu) or trityl (Trt) ethers, as conditions that cleave THP may also affect these groups.[1][2]

Q4: Is the THP group stable during column chromatography?

A4: The stability of the THP group on silica gel during column chromatography can be a concern. Standard silica gel is slightly acidic and can cause partial or complete cleavage of the THP ether. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, or a small amount of triethylamine (~1-2%) can be added directly to the eluent system.[11]

Troubleshooting Guides

Problem 1: My THP protection reaction is slow or incomplete.

  • Possible Cause: Insufficiently active acid catalyst or catalyst degradation.

  • Solution: While mild catalysts like PPTS are often preferred for sensitive substrates, a stronger acid like p-toluenesulfonic acid (TsOH) or a Lewis acid may be required.[4][6][12] Ensure the catalyst is fresh. For reactions that stall, adding excess anhydrous potassium carbonate can help shift the equilibrium towards the product.[5]

  • Possible Cause: Presence of water in the reaction mixture.

  • Solution: The reaction should be performed under anhydrous conditions. Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Possible Cause: Steric hindrance around the hydroxyl group.

  • Solution: For sterically hindered alcohols, more forcing conditions may be necessary, such as using a stronger acid catalyst, increasing the reaction temperature, or extending the reaction time.[4]

Problem 2: My THP group was cleaved during a subsequent reaction step.

  • Possible Cause: Unintended exposure to acidic conditions.

  • Solution: Scrutinize all reagents and solvents for acidic impurities. For example, some grades of CDCl₃ for NMR analysis can be acidic and cause deprotection. Reagents like Lewis acids used in other transformations can readily cleave THP ethers.[5]

  • Possible Cause: High reaction temperature.

  • Solution: While generally stable, prolonged exposure to high temperatures, especially in the presence of even trace Lewis acidic species, can lead to cleavage. If possible, run subsequent reactions at lower temperatures.

Below is a workflow to diagnose unexpected deprotection of a THP group.

G cluster_start cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Troubleshooting: Unexpected THP Deprotection cause1 Acidic Contamination? start->cause1 Check reagents, solvents, glassware cause2 Lewis Acid Present? start->cause2 Review reaction components cause3 High Temperature? start->cause3 Check reaction protocol cause4 Unstable on Silica Gel? start->cause4 During purification? sol1 Neutralize reagents/ solvents. Use acid scavenger. cause1->sol1 sol2 Avoid Lewis acids or use alternative protecting group. cause2->sol2 sol3 Run subsequent reactions at lower temp. cause3->sol3 sol4 Use neutralized silica gel or add Et3N to eluent. cause4->sol4

Caption: Troubleshooting workflow for unexpected THP group cleavage.

Data Presentation: Stability and Reaction Conditions

The stability of the THP group is summarized below, providing a quick reference for reaction planning.

Table 1: Stability of THP Ethers under Various Conditions

Condition TypeReagents / EnvironmentStabilityReferences
Acidic Protic Acids (AcOH, TsOH, HCl)Labile[4][5][6][13]
Lewis Acids (ZnCl₂, TiCl₄, TMSOTf)Labile[7][14]
Silica Gel (standard grade)Moderately Stable to Labile[11]
Basic Strong Bases (LDA, t-BuOK, NaOH)Stable[5][6][7]
Amines (NEt₃, Pyridine)Stable[7]
Reductive LiAlH₄, NaBH₄Stable[5][7]
H₂, Pd/CStable[5]
Oxidative CrO₃, PCC, PDCStable[8]
Nucleophilic Organometallics (RLi, RMgX)Stable (at temp < 0 °C)[5][7]
Hydrides, Enolates, AminesStable[7]

The following diagram illustrates the general stability relationship of the THP group.

Stability cluster_stable Stable Conditions cluster_labile Labile Conditions center THP Group (RO-THP) Basic Basic (NaOH, LDA) center->Basic Stable Oxidative Oxidative (PCC, CrO3) center->Oxidative Stable Reductive Reductive (LiAlH4, H2/Pd) center->Reductive Stable Nucleophilic Nucleophilic (Grignards, RLi) center->Nucleophilic Stable Acidic Acidic (Protic & Lewis) center->Acidic Labile

Caption: Stability of the THP group under different reaction types.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of an Alcohol

This protocol is a representative example for the protection of a primary alcohol using pyridinium p-toluenesulfonate (PPTS).[6][12]

  • Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Water

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 equiv) in anhydrous DCM.

    • Add 3,4-dihydro-2H-pyran (1.5 equiv) to the solution.

    • Add PPTS (0.1 equiv) to the mixture and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

    • Once the starting material is consumed, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on neutralized silica gel if necessary.[6]

Protocol 2: General Procedure for Deprotection of a THP Ether

This protocol describes a typical acidic hydrolysis to remove the THP group.[6][12]

  • Materials:

    • THP-protected alcohol (1.0 equiv)

    • Acetic Acid (AcOH)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the THP ether in a 3:1:1 mixture of acetic acid:THF:water.

    • Stir the reaction at room temperature. For more stable ethers, gentle heating (e.g., 40-50 °C) may be required.[5]

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol.

    • Purify by column chromatography if necessary.

References

incomplete cleavage of the Thp protecting group from 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete cleavage of the tetrahydropyranyl (Thp) protecting group from 4'-Tetrahydropyranylglycine.

Troubleshooting Guide: Incomplete Thp Cleavage

Incomplete removal of the Thp protecting group from this compound is a common issue that can impact yield and purity. This guide provides a systematic approach to diagnose and resolve this problem.

Initial Assessment:

Before modifying your protocol, confirm incomplete cleavage through analytical methods such as HPLC or LC-MS. The presence of a significant peak corresponding to the mass of the Thp-protected glycine derivative is a clear indicator.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength/Concentration The hemiacetal ester of Thp-protected glycine is known to be more resistant to cleavage compared to Thp-protected alcohols or other amino acids. Complete removal from Fmoc-Gly-OThp has been shown to require a trifluoroacetic acid (TFA) concentration greater than 10%.[1] Increase the concentration of TFA in your cleavage cocktail. Start with a concentration of 15-20% and increase incrementally if incomplete cleavage persists.
Inadequate Reaction Time The deprotection reaction may not have reached completion. Extend the reaction time. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by TLC or LC-MS until no starting material is observed.
Suboptimal Reaction Temperature Low temperatures can slow down the rate of cleavage. If compatible with your substrate, consider moderately increasing the reaction temperature to 40-45°C. For instance, a mixture of acetic acid/THF/H₂O (4:2:1) has been used at 45°C for Thp cleavage.[1]
Reagent Quality Degradation or contamination of the acid catalyst can reduce its effectiveness. Ensure that the acid (e.g., TFA, TsOH) is fresh and has been stored under appropriate conditions to prevent absorption of moisture.
Presence of Acid-Sensitive Functionalities If your molecule contains other acid-labile groups, you may be using milder acidic conditions to avoid their cleavage, which in turn may be insufficient for complete Thp removal from the glycine moiety. A careful evaluation of the relative acid lability of the different protecting groups is necessary. It may be necessary to reprotect other functional groups with more robust protecting groups if harsher acidic conditions are required for Thp cleavage.
Reversibility of the Reaction The cleavage of hemiacetal esters can be a reversible reaction.[1] Using a sufficient excess of the cleavage reagent and ensuring the removal of the cleaved Thp byproducts can help drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is the Thp group on glycine more difficult to remove than on other residues like serine or threonine?

A1: The Thp group on the carboxyl group of glycine forms a hemiacetal ester. The cleavage of this specific linkage has been observed to be a reversible reaction and requires stronger acidic conditions for complete removal compared to the Thp ethers on the hydroxyl side chains of serine or threonine.[1] For Fmoc-Gly-OThp, TFA concentrations exceeding 10% are necessary for complete deprotection.[1]

Q2: What are some common acidic reagents for Thp deprotection?

A2: A variety of acidic reagents can be used for Thp cleavage. The choice depends on the stability of your substrate to acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA): Often used in concentrations from 10% to 95% in a suitable solvent like dichloromethane (DCM).[1]

  • p-Toluenesulfonic acid (TsOH): A solid acid catalyst that can be used in alcoholic solvents like methanol or ethanol.

  • Pyridinium p-toluenesulfonate (PPTS): A milder acidic catalyst compared to TsOH.[1]

  • Acetic acid: Often used in a mixture with THF and water at elevated temperatures.[1]

  • Hydrochloric acid (HCl): Can be used in an organic solvent.[1]

Q3: Can I use scavengers during the Thp deprotection of this compound?

A3: While scavengers are critical for preventing side reactions with certain amino acid residues like tryptophan (alkylation of the indole ring), they are generally less critical for the deprotection of a simple glycine derivative. However, if your larger molecule contains sensitive residues, the use of scavengers like triisopropylsilane (TIS) or water is advisable.

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time points, worked up, and analyzed. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the progression of the reaction.

Experimental Protocols

Protocol 1: Thp Deprotection of Fmoc-Gly-OThp using TFA

This protocol is a starting point and may require optimization based on your specific substrate.

  • Preparation: Dissolve the Fmoc-Gly-OThp substrate in dichloromethane (DCM).

  • Reaction Mixture: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 15-20%.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Work-up: Once the reaction is complete, remove the solvent and TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Purification: Purify the resulting Fmoc-Gly-OH by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Thp Deprotection using Acetic Acid/THF/Water

This protocol uses milder acidic conditions at an elevated temperature.

  • Preparation: Dissolve the Thp-protected glycine derivative in a mixture of acetic acid, tetrahydrofuran (THF), and water in a 4:2:1 ratio.[1]

  • Reaction Conditions: Heat the reaction mixture to 45°C.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize the acetic acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product as required.

Visualizations

DeprotectionMechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Quenching Thp_Gly Thp-Glycine Protonated_Thp_Gly Protonated Thp-Glycine Thp_Gly->Protonated_Thp_Gly Acid Catalyst H_plus H+ Carbocation Thp Carbocation Protonated_Thp_Gly->Carbocation Glycine Glycine (Product) Protonated_Thp_Gly->Glycine Quenched_Thp Quenched Thp byproduct Carbocation->Quenched_Thp Solvent Solvent/H₂O TroubleshootingWorkflow Start Incomplete Thp Cleavage Observed (via HPLC/LC-MS) Check_Acid Increase Acid Concentration (e.g., TFA > 10%) Start->Check_Acid Primary Action Check_Time Extend Reaction Time (Monitor progress) Check_Acid->Check_Time If still incomplete Success Complete Cleavage Check_Acid->Success Resolved Check_Temp Increase Reaction Temperature (if substrate is stable) Check_Time->Check_Temp If still incomplete Check_Time->Success Resolved Check_Reagents Verify Reagent Quality (Fresh Acid) Check_Temp->Check_Reagents If still incomplete Check_Temp->Success Resolved Re_evaluate Re-evaluate Protecting Group Strategy Check_Reagents->Re_evaluate If issue persists Check_Reagents->Success Resolved

References

Technical Support Center: Purification of Peptides Containing 4'-Tetrahydropyranylglycine (Thp-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of synthetic peptides incorporating the unnatural amino acid 4'-Tetrahydropyranylglycine (Thp-Gly). The inherent hydrophobicity and bulky nature of the Thp-Gly residue can present unique challenges during purification. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to address these challenges effectively.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the purification of Thp-Gly-containing peptides.

Problem Potential Cause Recommended Solution
Poor or No Solubility of Crude Peptide The Thp-Gly residue significantly increases the overall hydrophobicity of the peptide, leading to poor solubility in aqueous buffers commonly used for RP-HPLC.[1][2]- Test a range of organic solvents: Attempt to dissolve a small amount of the peptide in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or trifluoroethanol (TFE).[1][3] - Use a minimal amount of strong solvent: Once a suitable organic solvent is identified, dissolve the peptide in the smallest possible volume and then slowly dilute it with the initial mobile phase (e.g., water with 0.1% TFA).[4] - Adjust the pH: For peptides with ionizable side chains, adjusting the pH away from the isoelectric point (pI) can increase solubility.[3][5] For acidic peptides, a basic buffer might help, while acidic buffers can be used for basic peptides.[4]
Broad, Tailing, or Split Peaks in HPLC Chromatogram - Peptide aggregation: The hydrophobic Thp-Gly can promote intermolecular aggregation, leading to poor peak shape.[1][2] - Secondary interactions with the column: Residual silanol groups on the silica-based column can interact with the peptide.[6] - Slow kinetics of dissolution/adsorption on the column. - Increase column temperature: Operating the column at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.[7] - Use aggregation inhibitors: Add chaotropic agents like guanidinium hydrochloride (if compatible with your system) or organic modifiers like isopropanol to the mobile phase.[1] - Optimize the mobile phase: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).[8] For very hydrophobic peptides, consider a stronger ion-pairing agent like heptafluorobutyric acid (HFBA). - Shallow the gradient: A less steep gradient around the elution point of the peptide can improve resolution and peak shape.[9]
Low or No Recovery of the Peptide - Irreversible adsorption to the column: The high hydrophobicity of the Thp-Gly containing peptide can lead to very strong binding to the stationary phase, especially C18 columns. - Precipitation on the column: The peptide may precipitate out of solution when it encounters the mobile phase.- Switch to a less hydrophobic column: Consider using a C8 or C4 column, which have shorter alkyl chains and are less retentive than C18 columns.[10][11][12] Phenyl-based columns can also offer different selectivity.[13] - Use a stronger organic modifier: Replace acetonitrile with n-propanol or isopropanol in the mobile phase to increase the elution strength.[1] - System passivation: To minimize adsorption to metallic surfaces in the HPLC system, consider passivating the system with a strong acid.
Co-elution of Impurities Impurities, such as deletion sequences or incompletely deprotected peptides, may have similar hydrophobicity to the target Thp-Gly peptide.- Change the selectivity of the separation:     - Modify the mobile phase pH: If the peptide and impurities have different ionizable groups, changing the pH can alter their retention times differently.     - Use a different organic modifier: Switching from acetonitrile to methanol or isopropanol can change the elution order.     - Try a different stationary phase: A column with a different chemistry (e.g., phenyl instead of C18) can provide alternative selectivity.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I have trouble dissolving my Thp-Gly-containing peptide?

A1: Always start by testing the solubility of a small amount of your peptide in different solvents.[4] This will prevent you from wasting your entire sample. Good starting points for highly hydrophobic peptides are DMSO, DMF, and isopropanol.[1][3] Once dissolved in a minimal amount of organic solvent, you can cautiously dilute it with your HPLC mobile phase.

Q2: How does the this compound (Thp-Gly) residue affect the peptide's properties during purification?

A2: The Thp-Gly residue is bulky and non-polar, which significantly increases the overall hydrophobicity of the peptide.[1][14] This increased hydrophobicity can lead to stronger retention on reversed-phase HPLC columns, a higher tendency for aggregation, and decreased solubility in aqueous solutions.[1][2]

Q3: Which HPLC column is best suited for purifying peptides with Thp-Gly?

A3: While C18 columns are a common starting point for peptide purification, they may be too retentive for highly hydrophobic Thp-Gly peptides, leading to poor recovery.[12][15] It is often beneficial to start with or switch to a less hydrophobic stationary phase, such as a C8 or C4 column.[10][11][16] For peptides with aromatic residues, a phenyl column might offer unique selectivity.[13]

Q4: Can I use additives in my mobile phase to improve the purification?

A4: Yes, additives can be very effective. Trifluoroacetic acid (TFA) at 0.1% is a standard ion-pairing agent that helps to improve peak shape.[8] For very hydrophobic peptides, you might consider using a small percentage of a less polar organic solvent like isopropanol in your mobile phase to improve solubility and reduce aggregation.[1] Chaotropic agents, such as guanidinium hydrochloride, can also be used to disrupt aggregation, but ensure they are compatible with your HPLC system and downstream applications.[1]

Q5: What are the ideal initial HPLC conditions for a new Thp-Gly-containing peptide?

A5: A good starting point would be a C8 or C4 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% TFA.[8][11] A typical starting gradient could be 5% to 95% acetonitrile over 30-60 minutes to scout for the elution position of your peptide.[8] Based on the initial results, you can then optimize the gradient to improve separation.

Data Presentation: Comparison of Purification Strategies

The following tables summarize quantitative data comparing different approaches for purifying hydrophobic peptides. While specific data for Thp-Gly peptides is limited, these general trends for hydrophobic peptides provide a valuable reference.

Table 1: Influence of Stationary Phase on Retention and Purity of a Model Hydrophobic Peptide

Stationary PhaseTypical Elution % AcetonitrilePeak AsymmetryAchievable Purity (%)
C18 65-80%Often > 1.5 (tailing)85-95%
C8 50-65%1.2 - 1.590-98%
C4 40-55%1.0 - 1.3>95%
Phenyl Varies (dependent on aromatic interactions)1.1 - 1.4>95%

Note: Data is generalized based on typical performance for hydrophobic peptides.[11][12][13][16]

Table 2: Effect of Mobile Phase Modifier on Peak Shape and Resolution

Mobile Phase Modifier (in Water/Acetonitrile)Effect on Peak ShapeEffect on Resolution
0.1% Trifluoroacetic Acid (TFA) Good peak shape for most peptides.Standard resolution.
0.1% Formic Acid (FA) May result in broader peaks for some peptides.Can alter selectivity compared to TFA.
0.05% Heptafluorobutyric Acid (HFBA) Can improve peak shape for basic peptides.Increases retention of basic peptides, potentially improving resolution from other impurities.
Addition of 5% Isopropanol Can significantly improve peak shape for highly hydrophobic peptides by reducing aggregation.May alter selectivity and improve resolution of aggregated species.

Note: The choice of modifier can impact mass spectrometry analysis if used for fraction analysis.

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Thp-Gly-Containing Peptide

This protocol provides a general framework. Optimization will be necessary based on the specific properties of your peptide.

1. Sample Preparation:

  • Solubility Testing: Begin by testing the solubility of a small amount (e.g., <1 mg) of the lyophilized crude peptide in various solvents:

    • Solvent A: 0.1% TFA in HPLC-grade water

    • Solvent B: 0.1% TFA in acetonitrile

    • DMSO

    • DMF

  • Dissolution:

    • If soluble in Solvent A or a mixture of A and B, dissolve the crude peptide to a concentration of 1-5 mg/mL.

    • If insoluble, dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 50-100 µL) and then slowly add Solvent A with vortexing to the desired concentration.[4] Be observant for any precipitation.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

2. HPLC System and Column:

  • HPLC System: A standard preparative or semi-preparative HPLC system with a UV detector.

  • Column: A C8 or C4 reversed-phase column is recommended for initial trials (e.g., 10 x 250 mm, 5 µm particle size).[10][11]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Degassing: Ensure both mobile phases are thoroughly degassed.

3. Chromatographic Conditions:

  • Flow Rate: For a 10 mm ID column, a starting flow rate of 4-5 mL/min is typical.

  • Column Temperature: 30-40°C.[8]

  • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr).[15]

  • Gradient Program (Scouting Run):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B (re-equilibration)

4. Purification and Fraction Collection:

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Collect smaller fractions around the main peak to ensure high purity of the central fractions.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Pooling: Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting Loop Crude Crude Thp-Gly Peptide Solubility Solubility Testing (DMSO, DMF, ACN/Water) Crude->Solubility Dissolve Dissolution in Minimal Organic Solvent Solubility->Dissolve Dilute Dilution with Mobile Phase A Dissolve->Dilute Filter Filtration (0.22 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (C8 or C4 column) Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Check Poor Separation or Recovery? Separate->Check Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Purified Thp-Gly Peptide Lyophilize->Pure Optimize Optimize Conditions: - Column (C4/Phenyl) - Mobile Phase (IPA) - Temperature - Gradient Check->Optimize Yes Optimize->Inject

Caption: Workflow for the purification of peptides containing this compound.

References

Technical Support Center: Managing Steric Hindrance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance during peptide coupling, with a specific focus on 4'-Tetrahydropyranylglycine.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of peptide synthesis, and why is it a concern with residues like this compound?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules.[1] In peptide synthesis, bulky amino acid side chains or protecting groups can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[2] This interference can lead to incomplete or slow coupling reactions, resulting in lower yields and the formation of deletion sequences (peptides missing one or more amino acids). This compound, with its tetrahydropyranyl (Thp) group, can present steric challenges, particularly when the Thp group is used as a backbone amide protecting group to mitigate aggregation.

Q2: What are the most common indicators of incomplete coupling due to steric hindrance?

A2: Common indicators of incomplete coupling include:

  • Low crude peptide purity: Analysis by HPLC will show multiple peaks, including significant deletion sequences.

  • Positive colorimetric tests: A positive Kaiser test (for primary amines) or a positive chloranil or isatin test (for secondary amines like proline) after the coupling step indicates the presence of unreacted free amines on the resin.[3]

  • Mass spectrometry (MS) analysis: The mass spectrum of the crude product will show peaks corresponding to the mass of the desired peptide minus the mass of the sterically hindered amino acid that failed to couple.[3]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: For sterically hindered amino acids, standard carbodiimide reagents like DCC and DIC are often insufficient.[4] More potent in-situ activating reagents are generally required. Onium salt-based reagents are the preferred choice, with HATU often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[3][5] Other highly effective reagents include HBTU, HCTU, and COMU.[2][6] Phosphonium-based reagents like PyBOP and PyAOP are also excellent options.[7]

Q4: Can the tetrahydropyranyl (Thp) group itself cause coupling problems?

A4: Yes, while the Thp group is often employed as a backbone protecting group to reduce aggregation and improve synthesis of difficult sequences, coupling directly to a Thp-protected secondary amine on the peptide backbone can be challenging.[8] Some studies have reported that coupling of Fmoc-amino acids to Thp-protected amino groups using standard uronium/aminium-based reagents can be unsuccessful. A common strategy to overcome this is to incorporate the Thp-protected residue as part of a pre-formed dipeptide building block (e.g., Fmoc-Xaa-Thp(Gly)-OH).[8] This approach circumvents the difficult coupling step onto the hindered secondary amine.

Q5: What is racemization and how can it be minimized when coupling sterically hindered amino acids?

A5: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling, which leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide. To minimize racemization:

  • Choose the right coupling reagent and additive: Reagents like HATU, which form highly reactive OAt esters, are very effective at suppressing racemization.[9] Additives such as HOAt and Oxyma Pure are superior to HOBt in preventing this side reaction.[10]

  • Use a weaker base: Employing a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA) can sometimes reduce racemization.[10]

  • Control the temperature: Lowering the reaction temperature can decrease the rate of racemization. However, for sterically hindered couplings that require heat, it is crucial to find a balance and use the minimum temperature and time necessary.[10]

  • Minimize pre-activation time: Over-activation of the carboxylic acid can increase the risk of racemization. The pre-activation time should be kept to a minimum before adding the amine component.[10]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield with this compound or other Hindered Residues

This is the most common issue when dealing with sterically demanding amino acids. The following workflow can help diagnose and resolve the problem.

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent 1. Evaluate Coupling Reagent start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions If using a potent reagent sub_reagent1 Switch to HATU, COMU, or PyAOP reagent->sub_reagent1 Using standard reagents? strategy 3. Modify Coupling Strategy conditions->strategy If optimization fails sub_conditions1 Increase reaction time (2-24h) Increase temperature (40-60°C or Microwave) conditions->sub_conditions1 solvent 4. Check Solvent strategy->solvent If still unsuccessful sub_strategy1 Perform a double coupling Use a pre-formed Thp-dipeptide strategy->sub_strategy1 success Coupling Successful solvent->success If issue is resolved sub_solvent1 Switch from DMF to NMP Use solvent mixtures (e.g., DMF/DCM/NMP) solvent->sub_solvent1 sub_reagent1->conditions sub_conditions1->strategy sub_strategy1->solvent sub_solvent1->success

Caption: Troubleshooting workflow for low coupling yields.

Possible Causes and Solutions:

  • Insufficiently Reactive Coupling Reagent:

    • Solution: Switch to a more potent onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[2] For extremely hindered α,α-disubstituted amino acids, consider using an acyl fluoride-forming reagent like TFFH.[6]

  • Suboptimal Reaction Conditions:

    • Solution 1: Increase Reaction Time: Steric hindrance slows down reaction kinetics. Extend the coupling time to 2-4 hours, or even overnight, to allow the reaction to proceed to completion.[3]

    • Solution 2: Increase Temperature: Gentle heating (40-60°C) or the use of microwave-assisted peptide synthesis (MA-SPPS) can provide the necessary activation energy to overcome the steric barrier.[3]

  • Peptide Aggregation on Resin:

    • Solution 1: Change Solvent: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[4] In some cases, solvent mixtures such as DCM/DMF/NMP can be beneficial.

    • Solution 2: Incorporate Backbone Protection: The use of this compound as a backbone-protected dipeptide is itself a strategy to disrupt secondary structure formation and prevent aggregation.[8]

  • Difficulty Coupling to an N-Thp Group:

    • Solution: Instead of coupling a standard Fmoc-amino acid to a resin-bound Thp-protected amine, synthesize and use a pre-formed Fmoc-Xaa-(Thp)Gly-OH dipeptide. This incorporates the hindered residue as part of the activated species, which is generally more successful.[8]

Issue 2: Significant Racemization Detected in the Product

Possible Causes and Solutions:

  • Over-activation of the Carboxylic Acid:

    • Solution: Reduce the pre-activation time before adding the amine component to the reaction.

  • Use of a Strong Base:

    • Solution: Replace strong, hindered bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[10]

  • Inappropriate Coupling Reagent/Additive Combination:

    • Solution: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[10] Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[10]

  • Prolonged Reaction at Elevated Temperature:

    • Solution: If heating is necessary, optimize the reaction for the shortest time required to achieve a satisfactory yield.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Features & Recommendations
HATU Aminium SaltVery HighLowOften considered the "gold standard" for difficult couplings, including N-methylated and other hindered residues.[2][3]
HBTU/TBTU Aminium SaltHighLow to ModerateWidely used and effective for many standard and somewhat hindered couplings. Less effective than HATU for severely hindered cases.[2]
HCTU Aminium SaltVery HighLowSimilar in reactivity to HATU, sometimes preferred for its stability and reduced allergenic potential.[7]
COMU Aminium SaltVery HighLowOffers coupling efficiency comparable to HATU with the added benefit of a non-explosive leaving group (Oxyma Pure).[6]
PyBOP Phosphonium SaltHighLowA good alternative to aminium salts, often associated with very low racemization.[7]
PyAOP Phosphonium SaltVery HighVery LowThe phosphonium analogue of HATU, highly effective for hindered couplings with minimal racemization.
DIC/HOBt CarbodiimideModerateModerateA classic combination, often insufficient for highly hindered couplings.[4]

Experimental Protocols

Protocol 1: General HATU-Mediated Coupling of a Sterically Hindered Amino Acid

This protocol provides a general guideline for coupling a sterically hindered amino acid using HATU on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation:

  • In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (e.g., Fmoc-4'-Tetrahydropyranylglycine-OH, 3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

  • Vortex the mixture for 1-2 minutes to pre-activate the carboxylic acid.

3. Coupling Reaction:

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended overnight.

  • Alternatively, perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C) for 5-30 minutes.

4. Washing and Monitoring:

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative test indicates a complete reaction.

  • If the test is positive, a second coupling (double coupling) may be necessary. Repeat steps 2 and 3 with a fresh solution of activated amino acid.

Diagram of HATU Activation Mechanism

HATU_Mechanism cluster_0 Activation cluster_1 Coupling Amino_Acid Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ Amino_Acid->Carboxylate + Base Base DIPEA Active_Ester Fmoc-AA-OAt (Highly Reactive) Carboxylate->Active_Ester + HATU HATU HATU New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide_Bond + Peptide_Resin Peptide_Resin H₂N-Peptide-Resin

References

byproducts formed during the synthesis of 4'-Tetrahydropyranylglycine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of peptides containing 4'-Tetrahydropyranylglycine. The information is designed to help identify and mitigate the formation of byproducts, ensuring the desired purity and yield of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in peptide synthesis?

A1: this compound, where the tetrahydropyranyl (THP) group is attached to the backbone amide nitrogen of a glycine residue, is primarily used to disrupt on-resin aggregation.[1] Glycine-rich sequences are prone to forming strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[2] This aggregation can hinder reagent access, resulting in incomplete coupling and deprotection steps, which in turn leads to lower yields and the formation of deletion and truncated peptide sequences.[2] The bulky THP group acts as a "disrupting" element, improving the solvation of the growing peptide chain and enhancing synthesis efficiency.[1][3]

Q2: How stable is the THP group during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: The THP group is generally stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[1] However, it is labile to mild acidic conditions.[1][4] This allows for its removal during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1]

Q3: What are the most common byproducts observed during the synthesis of peptides containing this compound?

A3: Common byproducts can be categorized into two groups: those related to the THP group itself and general byproducts associated with peptide synthesis, particularly with glycine residues.

  • THP-related byproducts:

    • Incomplete THP deprotection: Residual THP groups on the final peptide.

    • Alkylation by the THP cation: During TFA cleavage, the THP group is released as a reactive carbocation that can modify nucleophilic residues like Tryptophan.[4]

  • General glycine-related byproducts:

    • Deletion sequences: Missing amino acids due to incomplete coupling.

    • Truncated sequences: Shortened peptides due to incomplete Fmoc deprotection.

    • Diketopiperazine (DKP) formation: Particularly if glycine is one of the first two C-terminal amino acids, the dipeptide can cyclize and cleave from the resin.[2]

    • Aspartimide formation: If an Asp-Gly sequence is present, the backbone amide of glycine can attack the side chain of aspartic acid.[2]

Q4: What analytical methods are recommended for identifying these byproducts?

A4: The most effective analytical techniques for identifying and quantifying byproducts in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]

  • RP-HPLC: Reversed-phase HPLC with UV detection is used to separate the target peptide from impurities, providing information on the purity of the crude product.[5]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry allows for the determination of the molecular weights of the peptide and its byproducts, enabling the identification of specific modifications and sequence errors.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Issue 1: Unexpected peak in HPLC with a mass increase of +84 Da.
  • Possible Cause: Incomplete removal of the THP protecting group during the final TFA cleavage. The mass of the THP group is approximately 84 Da.

  • Troubleshooting Steps:

    • Extend Cleavage Time: Increase the duration of the TFA cleavage step (e.g., from 2-3 hours to 4-6 hours).

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains effective scavengers to facilitate the removal of the THP group. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[7]

    • Increase TFA Concentration: While 95% TFA is standard, for particularly stubborn protecting groups, a higher concentration might be necessary, though this should be approached with caution to avoid other side reactions.

Issue 2: Presence of a byproduct with the same mass as the target peptide but a different retention time in HPLC.
  • Possible Cause: Racemization of an amino acid residue during coupling. While the THP group on glycine itself does not introduce a new chiral center in the final product (as it's removed), other amino acid residues in the sequence can be susceptible to racemization.[8]

  • Troubleshooting Steps:

    • Use Additives: Incorporate additives like OxymaPure or HOBt in the coupling step to suppress racemization.

    • Optimize Coupling Reagents: Use coupling reagents known for lower racemization potential, such as COMU or HATU.

    • Control Temperature: Avoid excessive temperatures during coupling, as higher temperatures can increase the rate of racemization.

Issue 3: Significant peak in HPLC with a mass corresponding to a deletion of one or more amino acids.
  • Possible Cause: On-resin aggregation leading to incomplete coupling. Even with the use of a THP-glycine residue, long or hydrophobic sequences can still be prone to aggregation.[2]

  • Troubleshooting Steps:

    • Incorporate Additional Disrupting Elements: If the sequence is long, consider incorporating more than one THP-glycine or other backbone-disrupting dipeptides at regular intervals (e.g., every 6-7 residues).[2]

    • Use "Difficult Sequence" Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic agent like DMSO to the reaction mixture to improve solvation.

    • Elevated Temperature/Microwave Synthesis: Performing the coupling at a higher temperature can help to break up secondary structures. Microwave-assisted peptide synthesis can be particularly effective.

Issue 4: Low overall yield and presence of a low molecular weight byproduct, especially when glycine is near the C-terminus.
  • Possible Cause: Diketopiperazine (DKP) formation.[2]

  • Troubleshooting Steps:

    • Use 2-Chlorotrityl (2-CTC) Resin: This resin is sterically hindered, which significantly reduces the likelihood of the N-terminal amine attacking the ester linkage to the resin.[2]

    • Couple the Third Amino Acid Quickly: After deprotecting the second amino acid, proceed immediately to the coupling of the third residue to compete with the cyclization reaction.

Data Presentation

Table 1: Common Byproducts in this compound Peptide Synthesis

Byproduct TypeDescriptionMass Difference (Da)Common Cause(s)Recommended Analytical Method
Incomplete THP Deprotection The THP group remains attached to the glycine backbone.+84Insufficient TFA cleavage time or efficiency.LC-MS
Deletion Sequence One or more amino acids are missing from the peptide chain.Varies (mass of missing aa)On-resin aggregation, incomplete coupling.LC-MS/MS
Truncated Sequence The peptide synthesis is terminated prematurely.VariesIncomplete Fmoc deprotection.LC-MS
Diketopiperazine (DKP) Cyclization and cleavage of the C-terminal dipeptide.Varies (mass of dipeptide)Glycine at position 1 or 2 on the resin.LC-MS
Aspartimide Formation Formation of a succinimide ring at an Asp-Gly site.-18 (dehydration)Presence of an Asp-Gly sequence.LC-MS/MS
Tryptophan Alkylation Addition of the THP cation to the indole side chain of Trp.+84Ineffective scavenging during TFA cleavage.LC-MS/MS

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Amino Acid
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5-7 times).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow it to react at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_0 Analytical Observation cluster_1 Mass Analysis cluster_2 Potential Cause & Solution start Crude Peptide Analysis (HPLC/MS) unexpected_peak Unexpected Peak(s) Observed start->unexpected_peak mass_analysis Determine Mass of Byproduct(s) unexpected_peak->mass_analysis mass_plus_84 Mass = Target + 84 Da mass_analysis->mass_plus_84 Δm = +84 mass_minus_aa Mass = Target - Mass(AA) mass_analysis->mass_minus_aa Δm = -AA mass_minus_18 Mass = Target - 18 Da mass_analysis->mass_minus_18 Δm = -18 incomplete_thp Incomplete THP Removal -> Extend Cleavage mass_plus_84->incomplete_thp deletion Deletion Sequence -> Optimize Coupling mass_minus_aa->deletion aspartimide Aspartimide Formation -> Modify Sequence/Protecting Group mass_minus_18->aspartimide

Caption: Troubleshooting workflow for identifying byproducts.

SPPS_Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated AA + Base) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle next_cycle->deprotection Repeat for each AA

Caption: A standard SPPS cycle for peptide elongation.

References

Validation & Comparative

Validating 4'-Tetrahydropyranylglycine Incorporation: A Mass Spectrometry-Centric Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the cutting-edge field of genetic code expansion, the precise and verifiable incorporation of non-canonical amino acids (ncAAs) is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative techniques for validating the successful incorporation of 4'-Tetrahydropyranylglycine (Thg), a bulky and structurally unique ncAA. The methodologies, supported by experimental data principles, are detailed to assist in the selection of the most appropriate validation strategy.

Mass Spectrometry: The Gold Standard for ncAA Validation

Mass spectrometry (MS) has become the definitive tool for confirming the incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide site-specific information.[1] The primary approach involves a "bottom-up" proteomics workflow where the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Validation Techniques
FeatureMass Spectrometry (LC-MS/MS)Edman DegradationWestern Blotting
Primary Application High-throughput identification, quantification, and site-specific localization of ncAAs.N-terminal sequencing of purified proteins.Detection and relative quantification of protein expression.
Sample Requirement Low (femtomole to picomole range).Moderate (picomole to nanomole range), requires pure sample.High (nanogram to microgram range).
Specificity High; provides exact mass of the ncAA and its location.High for N-terminal residue; indirect for internal residues.Moderate to high, dependent on antibody specificity.
Throughput High; can analyze complex mixtures.Low; sequential, one residue at a time.High; suitable for screening multiple samples.
Quantitative Capability Yes (relative and absolute quantification).Limited to stepwise yield.Semi-quantitative (relative abundance).
Limitations Requires specialized instrumentation and expertise in data analysis. Can be challenging for very large or hydrophobic proteins.Limited to ~30-60 residues from the N-terminus.[2] Not suitable for N-terminally blocked proteins. Chemical incompatibility with some ncAAs.Requires a specific antibody that recognizes the modified protein or a tag. Does not provide site-specific information.
Hypothetical Mass Spectrometry Data for Thg Incorporation

While specific experimental data for this compound is not widely published, we can predict the expected mass spectral data based on its structure and the behavior of similar bulky ncAAs.

ParameterExpected Value/Observation
Molecular Weight of Thg 159.19 g/mol
Monoisotopic Mass of Thg 159.0892 g/mol
Mass Shift in Peptide +159.0892 Da (compared to the canonical amino acid it replaces)
Predicted Fragmentation The tetrahydropyran ring is expected to be a stable moiety. Fragmentation would likely occur at the peptide backbone, producing b and y ions with the Thg residue intact. Characteristic neutral losses from the tetrahydropyran ring under higher collision energy are possible.
Incorporation Efficiency Variable, dependent on the expression system and the engineered aminoacyl-tRNA synthetase. Quantitative MS techniques like SILAC or label-free quantification can be used for determination.[3][4]

Experimental Protocols

Mass Spectrometry Validation of Thg Incorporation

This protocol outlines a standard bottom-up proteomics workflow for the validation of Thg incorporation into a target protein.

1. Sample Preparation (In-Solution Digestion):

  • Protein Solubilization: Solubilize 10-50 µg of the purified protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.

  • Dilution and Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or ZipTip.

2. LC-MS/MS Analysis:

  • Chromatography: Resuspend the desalted peptides in 0.1% formic acid and inject onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Gradient: Elute the peptides using a linear gradient of acetonitrile (e.g., 2-40% over 60 minutes) in 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire a full scan from m/z 350-1500 with high resolution (>60,000).

    • MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD). Acquire MS2 spectra with a resolution of >15,000.

3. Data Analysis:

  • Database Search: Search the acquired MS/MS spectra against a protein sequence database containing the target protein sequence.

  • Modification Search: Include a variable modification corresponding to the mass of Thg (+159.0892 Da) on the target amino acid residue.

  • Validation: Manually inspect the MS/MS spectra of identified Thg-containing peptides to confirm the presence of key b and y fragment ions that support the sequence and the modification site.

Alternative Validation Method: Edman Degradation

Edman degradation sequentially removes amino acids from the N-terminus of a protein, which can be used to confirm the identity of the N-terminal residue.[2][5]

1. Sample Preparation:

  • The protein sample must be highly purified and free of contaminants.

  • If the Thg residue is not at the N-terminus, the protein must be fragmented (e.g., with a specific protease) and the resulting peptide containing the N-terminal Thg must be purified.

2. Sequencing:

  • The purified protein or peptide is immobilized on a solid support.

  • Phenyl isothiocyanate (PITC) is reacted with the N-terminal amino group.

  • The derivatized amino acid is cleaved off with trifluoroacetic acid.

  • The released phenylthiohydantoin (PTH)-amino acid is identified by HPLC.

3. Interpretation:

  • A successful incorporation of Thg at the N-terminus will result in the identification of PTH-Thg at the first cycle.

  • If Thg is at an internal position, its presence will be inferred by a "gap" in the sequence at the expected cycle, as the modified amino acid may not be identifiable by standard PTH-amino acid analysis.

Alternative Validation Method: Western Blotting

Western blotting can provide indirect evidence of ncAA incorporation, particularly if the incorporation enables a specific downstream reaction or if an antibody against the modified protein is available.[6]

1. Protein Expression and Lysis:

  • Express the target protein with and without the addition of Thg to the culture medium.

  • Lyse the cells and quantify the total protein concentration.

2. SDS-PAGE and Transfer:

  • Separate equal amounts of total protein from both conditions by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody that recognizes the target protein or a tag.

  • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate.

4. Interpretation:

  • A band corresponding to the full-length protein in the sample cultured with Thg, and its absence or a truncated product in the sample without Thg, suggests successful read-through of the codon designated for Thg and thus its incorporation.

Visualizing the Validation Workflows

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Protein with Thg Denature Denaturation Reduction Alkylation Protein->Denature Digest Tryptic Digestion Denature->Digest Desalt Desalting (C18) Digest->Desalt LC Liquid Chromatography (Peptide Separation) Desalt->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Search Database Search (with Thg modification) MS2->Search Validation Spectrum Validation Search->Validation Alternative_Validation_Workflows cluster_edman Edman Degradation cluster_western Western Blotting PureProtein Purified Protein Immobilize Immobilization PureProtein->Immobilize React React with PITC Immobilize->React Cleave Cleavage React->Cleave Analyze HPLC Analysis of PTH-AA Cleave->Analyze CellLysate Cell Lysate (+/- Thg) SDSPAGE SDS-PAGE CellLysate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Immunodetect Immunodetection Transfer->Immunodetect

References

A Comparative Guide to 4'-Tetrahydropyranylglycine and Other Cyclic Unnatural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2] Cyclic unnatural amino acids, in particular, offer a robust approach to introduce conformational constraints, which can lead to enhanced binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[3][4] This guide provides a comparative overview of 4'-Tetrahydropyranylglycine (4'-THP-Gly) and other prominent cyclic unnatural amino acids, supported by experimental data and detailed protocols for performance evaluation.

While this compound is a commercially available building block for peptide synthesis, offering the potential to modulate peptide conformation and stability, direct comparative studies with other cyclic UAAs are not extensively available in peer-reviewed literature.[1][5] Therefore, this guide will present data on well-characterized cyclic UAAs, such as piperidine and pyrrolidine derivatives, to illustrate the impact of such modifications. This will provide a framework for evaluating the potential of 4'-THP-Gly in peptide-based drug design.

Structural Comparison of Cyclic Unnatural Amino Acids

The structure of a cyclic UAA dictates the conformational constraints it imposes on a peptide backbone. The table below compares the structural features of this compound with other representative cyclic UAAs.

Unnatural Amino AcidRing SystemKey Structural FeaturesPotential Influence on Peptide Conformation
This compound (4'-THP-Gly) TetrahydropyranSix-membered heterocyclic ring containing oxygen. The oxygen atom can act as a hydrogen bond acceptor.Induces specific backbone dihedral angles, potentially mimicking turn structures. The heterocyclic nature may influence solubility and cell permeability.
Piperidinylglycine (Pip-Gly) PiperidineSix-membered saturated heterocyclic ring containing nitrogen. The nitrogen can be protonated, influencing local charge and interactions.Provides significant conformational restriction, often used to induce β-turn or helical structures.[6]
Pyrrolidine-based Amino Acids (e.g., Proline analogs) PyrrolidineFive-membered saturated heterocyclic ring. The ring pucker introduces distinct conformational preferences.Proline and its analogs are well-known turn-inducers and helix breakers, providing rigid structural motifs.[7][8]

Performance Data: Impact on Metabolic Stability and Binding Affinity

The introduction of cyclic UAAs can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize quantitative data from various studies, demonstrating the effects of conformational constraint on metabolic stability and binding affinity.

Table 1: Enhancement of Metabolic Stability
Peptide/AnalogModificationHalf-life (t½)System
Somatostatin Native Peptide1-2 minHuman Plasma
Octreotide Contains D-amino acids and a cyclic structure~1.5-2 hoursIn vivo (humans)
GLP-1 Native Peptide< 2 minIn vivo
Semaglutide Acylated with a fatty acid, contains Aib (an acyclic constrained UAA)~165 hoursIn vivo (humans)[9]
Triptorelin (GnRH analog) Contains D-amino acid and other unnatural residues2.8 hoursIn vivo[10]
Cyclosporine Cyclic peptide>90% intact after 2 hoursGastrointestinal peptidases[10]
GLP-1 homodimeric analog (hdGLP1G10C) Disulfide bridge cyclizationSignificantly increased compared to native GLP-1In vivo (rats)[11]
Table 2: Modulation of Binding Affinity
Peptide/AnalogTargetModificationBinding Affinity (IC50 / Ki)
Linear C-peptide HIV-1 gp41-No significant activity
C14linkmid HIV-1 gp41Chemically crosslinked (constrained)IC50 = 35 µM[12]
C14Aib HIV-1 gp41Contains α-aminoisobutyric acid (Aib)IC50 = 144 µM[12]
Apelin-13 (Ape13) Apelin Receptor (APJ)Native PeptideKi = 0.7 nM
Ape13 analog with 1Nal at Pro12 Apelin Receptor (APJ)Substitution with a constrained UAAKi = 0.08–0.18 nM[13]
eIF4G peptide eIF4ELinear peptide-
Stapled eIF4G peptide eIF4EHydrocarbon stapled (constrained)Enhanced target residence time[14]

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (e.g., from a commercial source).

  • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Surface Plasmon Resonance (SPR) for Peptide-Protein Binding Analysis

This protocol outlines a general procedure for measuring the interaction between a peptide (analyte) and a protein (ligand) using SPR.

Materials:

  • Purified protein (ligand) and synthetic peptide (analyte).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl pH 2.5).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the protein ligand over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the peptide analyte in running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Peptide_Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development Target Identification Target Identification Lead Peptide Discovery Lead Peptide Discovery Target Identification->Lead Peptide Discovery Screening UAA Incorporation UAA Incorporation Lead Peptide Discovery->UAA Incorporation Optimization Peptide Synthesis Peptide Synthesis UAA Incorporation->Peptide Synthesis Design In Vitro Assays Binding Affinity Metabolic Stability Cell Permeability Peptide Synthesis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Candidates Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Safety & Efficacy Approved Drug Approved Drug Clinical Trials->Approved Drug Regulatory Approval

Caption: A generalized workflow for peptide drug discovery, highlighting the integration of unnatural amino acids for lead optimization.

Conformational_Constraint cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide (with Cyclic UAA) Flexible Peptide Multiple Conformations High Entropy High Conformational Entropy Flexible Peptide->High Entropy Receptor Receptor High Entropy->Receptor Large Entropic Penalty for Binding (Lower Affinity) Rigid Peptide Pre-organized Conformation Low Entropy Low Conformational Entropy Rigid Peptide->Low Entropy Low Entropy->Receptor Small Entropic Penalty for Binding (Higher Affinity)

Caption: The principle of conformational constraint: reducing the entropic penalty of binding to enhance affinity.

Conclusion

The use of cyclic unnatural amino acids is a validated and powerful strategy for improving the drug-like properties of peptide therapeutics. By pre-organizing the peptide backbone into a bioactive conformation, these modifications can lead to substantial gains in both metabolic stability and target binding affinity. While direct, quantitative comparisons involving this compound are still emerging, the data from other cyclic UAA classes, such as piperidine and pyrrolidine derivatives, strongly support the potential benefits of this approach. 4'-THP-Gly, with its unique tetrahydropyran scaffold, represents a valuable tool for medicinal chemists and warrants further investigation to fully characterize its impact on peptide performance. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to conduct such evaluations and advance the design of next-generation peptide drugs.

References

advantages of using the Thp protecting group over Boc for glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. For the simplest amino acid, glycine, the tert-butyloxycarbonyl (Boc) group is a widely employed and well-characterized N-protecting group. An alternative, the tetrahydropyranyl (Thp) group, is also utilized in organic synthesis, primarily for the protection of hydroxyl and thiol functionalities. This guide provides an objective comparison of the Thp and Boc protecting groups for glycine, drawing upon available experimental data and established chemical principles.

It is important to note that while the N-Boc protection of glycine is extensively documented, the use of Thp for the N-protection of simple α-amino acids like glycine is not common and presents significant challenges, as highlighted in the literature.[1] This comparison, therefore, extrapolates from the known reactivity of Thp with other amines and functional groups within amino acids to provide a comprehensive overview.

Head-to-Head Comparison: Key Performance Characteristics

A qualitative assessment based on established chemistries reveals the fundamental differences in the utility of Thp and Boc for N-protection of glycine.

FeatureThp (Tetrahydropyranyl)Boc (tert-Butyloxycarbonyl)
Primary Application Primarily for protection of alcohols, thiols, and phenols.[1][2][3] N-protection is not common.Widely used for N-protection of amino acids in peptide synthesis.[4]
Ease of Introduction Can be difficult and unspecific for amines, potentially leading to side reactions.[1][5]Readily introduced under mild basic conditions with high yields.
Stability Stable to strongly basic conditions, organometallics, and hydrides.[2]Stable to a wide range of nucleophiles and bases.[4]
Lability Highly acid-labile.[1] More labile than Boc in comparable systems (e.g., Trp protection).[1]Cleaved under moderately strong acidic conditions (e.g., TFA).[6]
Orthogonality Potentially orthogonal to base-labile groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[7]
Side Reactions Potential for N,O-dialkylation in molecules with hydroxyl groups. Formation of a new stereocenter upon introduction.[2]Formation of t-butyl cation during deprotection can lead to side reactions with sensitive residues (e.g., Trp, Met), requiring scavengers.[6]

Quantitative Performance Data

Direct quantitative data for the N-Thp protection of glycine is scarce due to its limited application. However, a comparison of the acid lability of N-Thp-tryptophan and N-Boc-tryptophan provides valuable insight.

Table 1: Acid Lability Comparison of N-Protected Tryptophan Derivatives [1]

Protected Amino AcidDeprotection ConditionsDeprotection (%) after 1h
Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)~90%
Fmoc-Trp(Boc)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)69%

This data indicates that the N-Thp group is significantly more acid-labile than the N-Boc group under these conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of Glycine (Established Method)

Materials:

  • Glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve glycine in an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • To this solution, add a solution of di-tert-butyl dicarbonate in dioxane or THF.

  • Stir the reaction mixture at room temperature for several hours.

  • After the reaction is complete, wash the mixture with a non-polar solvent (e.g., hexane) to remove excess Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold HCl solution.

  • Extract the product, N-Boc-glycine, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: N-Thp Protection of an Amine (General Procedure, adapted for Glycine)

Note: This is a general procedure and may require significant optimization for glycine, with a high potential for side reactions and low yields.

Materials:

  • Glycine

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous dichloromethane (DCM) or THF

Procedure:

  • Suspend glycine in anhydrous DCM or THF.

  • Add a catalytic amount of p-TsOH.

  • Add 3,4-dihydro-2H-pyran (DHP) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion (or cessation of reaction), quench the reaction with a mild base (e.g., triethylamine).

  • The workup and purification would likely involve aqueous extraction and column chromatography, though isolation of the desired N-Thp-glycine may be challenging due to the potential for multiple products.

Protocol 3: Deprotection of N-Boc-Glycine

Materials:

  • N-Boc-glycine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-glycine in DCM.

  • Add a solution of TFA in DCM (typically 25-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to yield glycine trifluoroacetate salt.

Protocol 4: Deprotection of N-Thp Protected Amines (General Procedure)

Materials:

  • N-Thp protected amine

  • Mildly acidic solution (e.g., acetic acid in THF/water, or catalytic p-TsOH in an alcohol)

Procedure:

  • Dissolve the N-Thp protected amine in a suitable solvent.

  • Add the acidic reagent.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected amine. The high acid lability of the N-Thp group suggests that very mild conditions should be sufficient for its removal.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the protection and deprotection workflows for both Boc and Thp groups on glycine.

Boc_Protection_Workflow Glycine Glycine Boc2O Boc₂O, Base Glycine->Boc2O Protection Boc_Glycine N-Boc-Glycine Boc2O->Boc_Glycine TFA TFA/DCM Boc_Glycine->TFA Deprotection Deprotected_Glycine Glycine TFA Salt TFA->Deprotected_Glycine

Caption: Workflow for the protection and deprotection of glycine using the Boc group.

Thp_Protection_Workflow Glycine Glycine DHP DHP, Acid Catalyst Glycine->DHP Protection (Challenging) Thp_Glycine N-Thp-Glycine (Potential Product) DHP->Thp_Glycine Mild_Acid Mild Acid Thp_Glycine->Mild_Acid Deprotection Deprotected_Glycine Glycine Mild_Acid->Deprotected_Glycine

Caption: Theoretical workflow for the N-protection and deprotection of glycine using the Thp group.

Discussion of Advantages: Thp over Boc for Glycine

Based on the available evidence, there are no clear advantages to using the Thp protecting group over the well-established Boc group for the N-protection of glycine in standard peptide synthesis. The primary drawbacks of Thp for this application include:

  • Difficulty of Introduction: The literature suggests that the N-protection of amines with Thp is challenging and not a standard procedure.[1]

  • Lack of Specificity: In the presence of other nucleophilic groups, such as a hydroxyl group, Thp protection can be unselective.[5]

  • High Acid Lability: While high lability can be advantageous in some contexts, the extreme acid sensitivity of N-Thp groups compared to N-Boc groups could lead to premature deprotection during subsequent synthetic steps that require mildly acidic conditions.[1]

  • Introduction of a Stereocenter: The reaction of an achiral molecule with DHP results in the formation of a new stereocenter, leading to a mixture of diastereomers which can complicate purification and characterization.[2]

In contrast, the Boc group offers a robust, reliable, and highly predictable method for the N-protection of glycine, with a vast body of literature supporting its use. The deprotection conditions are well-defined, and potential side reactions are understood and can be mitigated through the use of scavengers.

Conclusion

For researchers, scientists, and drug development professionals engaged in peptide synthesis or the synthesis of complex molecules involving glycine, the Boc protecting group remains the superior choice for N-protection . Its ease of introduction, stability profile, and predictable cleavage under specific acidic conditions make it a reliable and versatile tool. While the Thp group is valuable for the protection of other functional groups, its application to the α-amino group of glycine is not well-supported by experimental data and is likely to be inefficient and problematic. The theoretical advantages of Thp, such as its stability to base, are already matched by the Boc group, while its disadvantages for N-protection are significant. Therefore, for routine and complex synthetic endeavors involving N-protected glycine, the Boc group is the recommended and more advantageous option.

References

A Comparative Guide to the Biological Activity of Peptides Containing Cyclic Unnatural Amino Acids: A Proxy for 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties.[1] Cyclic structures, such as the tetrahydropyran ring in 4'-Tetrahydropyranylglycine, are of particular interest as they can impose conformational constraints on the peptide backbone.[2] This rigidity can pre-organize the peptide into its bioactive conformation, potentially leading to increased receptor affinity, specificity, and stability against enzymatic degradation.[2][3]

This guide will explore the expected impact of incorporating a cyclic amino acid like Thg by comparing a hypothetical Thg-containing peptide with a native peptide and another analog containing a different type of unnatural amino acid. We will use data inspired by studies on similar modifications, such as sugar amino acids, which also feature cyclic ether structures.[4]

Comparative Performance of Modified Peptides

To illustrate the potential advantages of incorporating a residue like this compound, we present a hypothetical comparison of three peptides: a native bioactive peptide, an analog with a simple unnatural amino acid (e.g., D-Alanine), and an analog containing a cyclic unnatural amino acid (here represented by Thg).

Table 1: Hypothetical Comparative Biological Activity Data

ParameterNative Peptide (e.g., Ac-His-Trp-Ala-Val-D-Ala-Lys-NH2)D-Ala Scan Analog (e.g., Ac-His-Trp-Ala-Val-D-Ala -Lys-NH2)Thg-Containing Analog (e.g., Ac-His-Trp-Thg -Val-D-Ala-Lys-NH2)
Receptor Binding Affinity (Kd, nM) 507515
In Vitro Potency (IC50, nM) 12015030
Serum Half-Life (t1/2, hours) 0.52.08.0
Receptor Selectivity (Fold difference) 10x (vs. related receptor)12x (vs. related receptor)50x (vs. related receptor)
Proteolytic Stability (% remaining after 4h) 15%40%85%

This data is illustrative and based on general trends observed for conformationally constrained peptides.[5][6]

The introduction of a D-amino acid can often enhance proteolytic stability, but may not always improve receptor affinity.[7] In contrast, a conformationally constraining residue like Thg is hypothesized to significantly improve affinity and selectivity by locking the peptide into a receptor-preferred structure, while also sterically hindering protease access.[2]

Experimental Protocols

Detailed and robust experimental validation is crucial to confirm the benefits of peptide modification. Below are standard protocols for assessing the key performance parameters.

1. Receptor-Ligand Binding Assay (Radioligand Displacement)

This assay determines the binding affinity (Kd) of the modified peptides for their target receptor.[8][9]

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., ³H-labeled native peptide).

    • Unlabeled competitor peptides (native, D-Ala analog, Thg analog).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Multi-well filter plates (e.g., 96-well glass fiber plates).[8]

    • Scintillation fluid and a microplate scintillation counter.[10]

  • Procedure:

    • To each well of the filter plate, add a constant concentration of cell membranes and radiolabeled ligand.

    • Add increasing concentrations of the unlabeled competitor peptides to initiate competitive binding.

    • Incubate the plates for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Separate bound from free radioligand by vacuum filtration through the filter plates.

    • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to determine the IC₅₀, which is then used to calculate the Ki (and subsequently Kd).

2. In Vitro Serum Stability Assay

This assay measures the peptide's resistance to degradation by proteases present in serum.[11][12][13]

  • Materials:

    • Test peptides.

    • Human or mouse serum.[11]

    • Quenching solution (e.g., 10% Trichloroacetic acid - TCA).[11]

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Procedure:

    • Incubate a known concentration of each peptide in serum (e.g., 90% serum solution) at 37°C.[11]

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Immediately stop the enzymatic degradation by adding the quenching solution (TCA) to precipitate serum proteins.[11]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time. The data is fitted to a one-phase decay model to calculate the peptide's half-life (t₁/₂).

3. Antimicrobial Activity Assay (Broth Microdilution)

If the peptide is an antimicrobial, this assay determines its Minimum Inhibitory Concentration (MIC).[14][15]

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus).[15]

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Peptide stock solutions.

  • Procedure:

    • Prepare serial two-fold dilutions of each peptide in MHB directly in the wells of a 96-well plate.[14]

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (no peptide) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.[14]

Visualizations

Diagrams can help conceptualize the workflows and the structural impact of incorporating unnatural amino acids.

G cluster_0 Peptide Design & Synthesis cluster_1 Biological Evaluation cluster_2 Outcome Native Native Peptide (Flexible) Thg_Analog Thg-Analog (Constrained) Binding Receptor Binding (Affinity & Selectivity) Native->Binding Lower Affinity Stability Serum Stability (Half-life) Native->Stability Rapid Degradation Thg_Analog->Binding Higher Affinity Thg_Analog->Stability Slow Degradation Activity Functional Assay (Potency) Binding->Activity Outcome_Native Low Affinity Low Stability Binding->Outcome_Native Outcome_Thg High Affinity High Stability Binding->Outcome_Thg Stability->Activity Stability->Outcome_Native Stability->Outcome_Thg

Caption: Comparative workflow from peptide design to biological outcome.

G cluster_workflow Serum Stability Assay Workflow start Incubate Peptide with Serum at 37°C sampling Take Aliquots at Time Points start->sampling quench Quench with TCA sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze calculate Calculate % Intact Peptide & Determine Half-Life analyze->calculate

References

Enhancing Peptide Stability: A Comparative Guide to 4'-Tetrahydropyranylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutically viable peptides is often challenged by their inherent instability, particularly their susceptibility to proteolytic degradation in biological systems. Modification of the peptide backbone is a key strategy to overcome this limitation. This guide provides a comparative analysis of the expected stability of peptides incorporating the non-natural amino acid 4'-Tetrahydropyranylglycine (Thp-Gly).

While direct experimental data on the comparative stability of Thp-Gly-containing peptides is limited in publicly available literature, this guide extrapolates from established principles of peptide chemistry and data on analogous structural modifications, such as other N-alkylated and cyclic ether-containing amino acids. The incorporation of Thp-Gly is anticipated to confer enhanced resistance to enzymatic degradation, thereby prolonging the circulating half-life and improving the pharmacokinetic profile of therapeutic peptides.

Comparative Stability Analysis

The introduction of Thp-Gly into a peptide sequence is hypothesized to enhance stability through steric hindrance. The bulky tetrahydropyranyl group attached to the alpha-carbon of glycine can physically obstruct the approach of proteases to the adjacent peptide bonds, making them less susceptible to cleavage.

To provide a framework for comparison, the following table outlines the expected stability of a hypothetical Thp-Gly-modified peptide (Peptide-Thp) against a native counterpart (Peptide-Nat) and a peptide with a well-studied stabilizing modification, such as the incorporation of a D-amino acid (Peptide-D).

Peptide VariantModificationExpected Proteolytic StabilityExpected Plasma Half-LifeRationale for Stability
Peptide-Nat None (Native L-amino acids)LowShortSusceptible to standard proteolytic cleavage by endo- and exopeptidases.
Peptide-Thp Contains this compoundHigh Extended The bulky Thp group provides steric shielding of the peptide backbone, hindering protease access.[1][2]
Peptide-D Contains a D-amino acid substitutionHighExtendedProteases are stereospecific for L-amino acids, rendering the peptide bond resistant to cleavage.

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of peptides containing Thp-Gly, the following experimental protocols are recommended.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol assesses the resistance of a peptide to degradation by specific proteases.

Materials:

  • Test Peptides: Peptide-Nat, Peptide-Thp, Peptide-D (lyophilized)

  • Proteases: Trypsin, Chymotrypsin, Pepsin, Pronase (lyophilized)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer for the specific protease.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Peptide Preparation: Dissolve lyophilized peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Protease Preparation: Prepare stock solutions of each protease in the appropriate buffer according to the manufacturer's instructions.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time Course Sampling: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the undigested peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide in the presence of each protease.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of a peptide in a more physiologically relevant matrix.

Materials:

  • Test Peptides: Peptide-Nat, Peptide-Thp, Peptide-D (lyophilized)

  • Human or animal plasma (e.g., from a commercial source, anticoagulated with heparin or EDTA).

  • Precipitating Solution: Acetonitrile with 1% TFA.

  • HPLC-MS system.

Procedure:

  • Peptide Spiking: Pre-warm an aliquot of plasma to 37°C. Spike the plasma with the test peptide to a final concentration of, for example, 10 µM.

  • Time Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Protein Precipitation: Add the aliquot to three volumes of ice-cold precipitating solution to precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the plasma half-life (t½).

Visualizing Peptide Stability Concepts

The following diagrams illustrate the principles of peptide degradation and the experimental workflow for assessing stability.

PeptideDegradation cluster_native Native Peptide cluster_modified Modified Peptide Native Native Peptide (L-amino acids) Protease Protease Native->Protease Susceptible Modified Peptide with Thp-Gly Modified->Protease Resistant (Steric Hindrance) Stable Intact Peptide Modified->Stable Degradation Degradation Products Protease->Degradation

Caption: Mechanism of enhanced proteolytic stability by Thp-Gly incorporation.

StabilityAssayWorkflow start Start: Peptide Incubation (with Protease or Plasma) sampling Time Course Sampling start->sampling quenching Quench Reaction / Precipitate Proteins sampling->quenching analysis HPLC or HPLC-MS Analysis quenching->analysis data Data Analysis (Calculate Half-life) analysis->data end End: Comparative Stability Data data->end

Caption: General experimental workflow for peptide stability assays.

References

Assessing the Impact of 4'-Tetrahydropyranylglycine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of therapeutic peptides. 4'-Tetrahydropyranylglycine (Thp-Gly), a synthetic amino acid featuring a tetrahydropyran ring, represents an intriguing building block for peptide modification. Its bulky and conformationally restricted nature is hypothesized to induce specific secondary structures, thereby influencing binding affinity and biological activity. Due to the limited direct research on Thp-Gly, this guide provides a comparative analysis based on structurally related cyclic amino acids, offering insights into its probable effects on peptide conformation.

Conformational Effects of Cyclic Non-Natural Amino Acids

The introduction of cyclic constraints into peptide backbones is a well-established method for controlling their three-dimensional structure. By limiting the available conformational space, these modifications can pre-organize a peptide into a bioactive conformation, often leading to improved pharmacological properties. The tetrahydropyran ring in Thp-Gly is expected to exert a significant steric influence, favoring specific dihedral angles and promoting the formation of well-defined secondary structures such as β-turns and helices.

Comparative Performance with Other Cyclic Amino Acids

To understand the potential impact of Thp-Gly, we can draw parallels with other extensively studied cyclic amino acids. For instance, proline and its derivatives are known to induce kinks in peptide chains, facilitating the formation of β-turns. Similarly, aminocycloalkane carboxylic acids have been shown to stabilize helical and sheet conformations depending on their ring size and stereochemistry. It is plausible that Thp-Gly would offer a unique conformational bias due to the presence of the oxygen atom in the tetrahydropyran ring, which can influence hydrogen bonding patterns and overall polarity.

Experimental Data Summary

Cyclic Amino AcidModel PeptideExperimental TechniqueObserved Conformational ChangeReference
(S)-2-Aminocyclopentane-1-carboxylic acidAc-Ala-X-NHMeNMR SpectroscopyStabilization of β-turn and 310-helix[Hypothetical Data]
ProlineAc-Pro-NHMeX-ray CrystallographyInduction of a polyproline II (PPII) helix[Hypothetical Data]
(1S,2R)-2-Aminocyclohexane-1-carboxylic acidGVG(X)GVGCircular DichroismIncreased β-sheet propensity[Hypothetical Data]

Key Experimental Protocols

To assess the conformational impact of incorporating Thp-Gly into a peptide, the following experimental methodologies are recommended:

1. Peptide Synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): The target peptide and its Thp-Gly-containing analogue are synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

  • Coupling of Thp-Gly: The Fmoc-protected Thp-Gly is coupled to the growing peptide chain using a suitable coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Double coupling may be necessary to ensure efficient incorporation of the sterically hindered amino acid.

  • Cleavage and Purification: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

2. Conformational Analysis:

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptides in solution.

    • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 50-100 µM.

    • Data Acquisition: CD spectra are recorded from 190 to 260 nm at a controlled temperature.

    • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. A significant increase in the molar ellipticity at specific wavelengths for the Thp-Gly-containing peptide compared to the native peptide would indicate the induction of a particular secondary structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY) are employed to determine the three-dimensional structure of the peptides in solution.

    • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D2O, d6-DMSO) to a concentration of 1-5 mM.

    • Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

    • Structure Calculation: Interproton distance restraints derived from NOESY spectra, along with dihedral angle restraints from coupling constants, are used to calculate a family of low-energy structures using molecular modeling software.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for investigating the impact of Thp-Gly on peptide conformation.

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_modeling Structural Elucidation Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD Circular Dichroism Characterization->CD NMR NMR Spectroscopy Characterization->NMR Data_Analysis Data Analysis CD->Data_Analysis NMR->Data_Analysis Structure_Calculation 3D Structure Calculation Data_Analysis->Structure_Calculation Impact_Assessment Impact_Assessment Structure_Calculation->Impact_Assessment Assess Conformational Impact

Caption: Workflow for assessing the conformational impact of Thp-Gly.

Signaling Pathway Investigation

Should the Thp-Gly modified peptide be designed to target a specific biological pathway, the following diagram illustrates a generic signaling cascade that could be investigated.

Receptor Receptor Extracellular Domain Transmembrane Domain Intracellular Domain G_Protein G-Protein Receptor:f3->G_Protein Activation Ligand Thp-Gly Peptide Ligand->Receptor:f1 Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response Phosphorylation & Regulation

Caption: A generic G-protein coupled receptor signaling pathway.

Differentiating 4'-Tetrahydropyranylglycine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel amino acid analogs, the ability to selectively identify and quantify specific structures within complex mixtures is paramount. 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid characterized by a bulky, non-polar tetrahydropyranyl (THP) moiety, presents unique analytical challenges compared to its endogenous counterparts. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the effective differentiation of this compound from other amino acids.

The addition of the tetrahydropyranyl group to glycine dramatically alters its physicochemical properties, transforming it from a small, polar molecule into a significantly more hydrophobic and sterically hindered compound.[1][][3] This fundamental difference in polarity is the primary principle exploited for its separation and detection.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound in comparison to representative standard amino acids.

Analytical TechniquePrinciple of Separation/DetectionExpected Retention of 4'-THPGlyDifferentiation from Other Amino AcidsAdvantagesLimitations
HPLC-UV (Reversed-Phase) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High (long retention time)Excellent separation from polar and charged amino acids (e.g., Glycine, Lysine). Good separation from other non-polar amino acids (e.g., Phenylalanine) based on the significant difference in hydrophobicity.Readily available, robust, and cost-effective for quantification.Lower sensitivity and selectivity compared to MS-based methods. Requires a chromophore for UV detection, often necessitating derivatization.
LC-MS/MS Chromatographic separation based on polarity followed by mass-based detection and fragmentation.High (long retention time in RP-LC)Unambiguous identification based on unique mass-to-charge ratio (m/z) and specific fragmentation patterns.High sensitivity and selectivity, suitable for complex matrices. Provides structural confirmation.Higher instrument cost and complexity. The THP group can be acid-labile, requiring careful mobile phase selection.[4]
GC-MS Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection.Moderate to High (dependent on derivatization)Clear differentiation based on unique mass spectrum, particularly the characteristic fragment ion of the THP group at m/z 85.High chromatographic resolution. Provides structural information through fragmentation patterns.Requires derivatization to increase volatility of the amino acid. Thermal lability of the analyte can be a concern.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to provide a starting point for method development and can be optimized based on specific instrumentation and sample characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method leverages the significant hydrophobicity of the tetrahydropyranyl group for separation.

  • Sample Preparation:

    • Prepare a standard stock solution of this compound and other amino acids (e.g., Glycine, Phenylalanine, Lysine) in a suitable solvent such as a methanol/water mixture.

    • For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Optional Derivatization: For enhanced UV detection, pre-column derivatization with a reagent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be performed.[5][6]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for underivatized amino acids) or at the appropriate wavelength for the chosen derivatizing agent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers the highest selectivity and sensitivity for the identification and quantification of this compound.

  • Sample Preparation:

    • As described for HPLC, with final dilution in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Utilize the same RP-HPLC conditions as described above.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Predict the precursor ion [M+H]⁺ and a characteristic product ion (e.g., loss of the THP group or the carboxyl group).

      • Other Amino Acids: Utilize established MRM transitions.

    • Data Analysis: Monitor the specific MRM transitions for each amino acid to generate highly selective chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the amino acids volatile. This method can provide excellent separation and structural information.

  • Sample Preparation (Derivatization):

    • Dry the sample containing the amino acids completely under a stream of nitrogen.

    • Add a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or by performing esterification followed by acylation.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized amino acids.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for target compounds. A key diagnostic ion for the THP group is expected at m/z 85.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation Sample Sample Mixture Derivatization Optional Derivatization (e.g., OPA, FMOC) Sample->Derivatization PreparedSample Prepared Sample Sample->PreparedSample Derivatization->PreparedSample HPLC RP-HPLC System PreparedSample->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Differentiation Differentiation by Retention Time Chromatogram->Differentiation LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Interpretation Sample Sample Mixture Dilution Dilution Sample->Dilution PreparedSample Prepared Sample Dilution->PreparedSample LC LC Separation PreparedSample->LC ESI ESI Source LC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Mass Spectra Data MSMS->Data Identification Unambiguous Identification (m/z and fragments) Data->Identification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Data Interpretation Sample Sample Mixture Derivatization Derivatization (e.g., Silylation) Sample->Derivatization VolatileSample Volatile Sample Derivatization->VolatileSample GC GC Separation VolatileSample->GC EI EI Source GC->EI MS Mass Analyzer EI->MS MassSpectrum Mass Spectrum MS->MassSpectrum Differentiation Differentiation by Fragmentation Pattern MassSpectrum->Differentiation

References

A Comparative Analysis of Thp-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the success of solid-phase peptide synthesis (SPPS). The ideal protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group, and selectively removable under mild conditions that do not compromise the final peptide. This guide provides an objective comparison of the Tetrahydropyranyl (Thp) protecting group with other commonly employed protecting groups, supported by experimental data and detailed protocols.

Overview of Protecting Groups in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. The most widely used strategies in SPPS are the Boc/Bn and Fmoc/tBu approaches. The choice of protecting group is dictated by the overall synthetic strategy, particularly for complex peptides or those requiring specific modifications like disulfide bond formation. The Thp group has emerged as a valuable alternative for side-chain protection, especially within the Fmoc/tBu strategy.[1][2][3]

The Tetrahydropyranyl (Thp) Protecting Group

The Thp group is an acetal used for the protection of hydroxyl, sulfhydryl, and to a lesser extent, amine and carboxyl functionalities.[1][4] It offers several advantages, including low cost, ease of introduction, and general stability under neutral and basic conditions, making it compatible with the Fmoc/tBu SPPS strategy.[2][5]

Key Advantages of Thp Protection:
  • Reduced Racemization: For cysteine residues, the Thp group has been shown to significantly reduce racemization during coupling compared to other common protecting groups like Trityl (Trt).[6]

  • Improved Solubility: The presence of the Thp group can enhance the solubility of the protected amino acid.[1][5]

  • Acid Labile: The Thp group is readily cleaved under mild acidic conditions, which are orthogonal to the base-labile Fmoc group.[7][8]

Comparative Data on Protecting Group Performance

The following tables summarize quantitative data comparing the performance of Thp-protected amino acids with other common protecting groups.

Table 1: Comparison of Racemization for Cysteine Protecting Groups
Protecting GroupAmino Acid DerivativeRacemization (%)
Thp Fmoc-Cys(Thp)-OH 0.74 [6]
TrtFmoc-Cys(Trt)-OH3.3[6]
AcmFmoc-Cys(Acm)-OH-
StBuFmoc-Cys(StBu)-OH-

Data not available for all protecting groups under the same comparative study.

Table 2: Acid Lability of Thp vs. Boc for Tryptophan Protection
Amino Acid DerivativeCleavage CocktailDeprotection after 1h (%)
Fmoc-Trp(Thp)-OH TFA/H₂O/CH₂Cl₂ (10:2:88) ~90 [9]
Fmoc-Trp(Boc)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)69[9]

Experimental Protocols

Detailed methodologies for the introduction and removal of the Thp protecting group, along with standard protocols for other common protecting groups, are provided below.

Thp-Protection of Amino Acid Side Chains (General Protocol)

This protocol describes the general procedure for the protection of hydroxyl or sulfhydryl groups of amino acids with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ser-OH, Fmoc-Thr-OH, Fmoc-Cys-OH)

  • 3,4-dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Fmoc-protected amino acid in DCM.

  • Add a catalytic amount of PPTS or TsOH to the solution.

  • Add an excess of DHP (typically 2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the Thp-protected amino acid.

Thp-Deprotection (Cleavage)

The Thp group is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.

Materials:

  • Peptide-resin with Thp-protected residue(s)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5).

  • Add the cleavage cocktail to the peptide-resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Comparative Experimental Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, highlighting the deprotection steps for the Nα-Fmoc group and the side-chain protecting groups, including Thp.

SPPS_Workflow Resin Resin Support AA1 Couple Fmoc-AA1(PG)-OH Resin->AA1 Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) AA1->Fmoc_Deprotection1 AA2 Couple Fmoc-AA2(PG)-OH Fmoc_Deprotection1->AA2 Fmoc_Deprotection2 Fmoc Deprotection AA2->Fmoc_Deprotection2 Elongation Repeat Coupling and Deprotection Cycles Fmoc_Deprotection2->Elongation Final_Cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA Cocktail) Elongation->Final_Cleavage Purification Purify Peptide Final_Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality of Protecting Groups

The success of complex peptide synthesis often relies on the use of orthogonal protecting groups that can be removed under distinct conditions without affecting other protecting groups. The Thp group is orthogonal to the base-labile Fmoc group and can be cleaved simultaneously with other acid-labile side-chain protecting groups like tBu and Trt during the final TFA cleavage.[2][3]

Orthogonality Protecting_Groups Protecting Group Cleavage Condition Fmoc Fmoc (Nα-protection) Base (e.g., Piperidine) Thp Thp (Side-chain) Mild Acid (e.g., TFA) tBu tBu (Side-chain) Strong Acid (e.g., TFA) Acm Acm (Side-chain) Iodine, Hg(II), Ag(I) Orthogonal Orthogonal System

Caption: Orthogonality of common protecting groups in peptide synthesis.

Conclusion

Thp-protected amino acids offer a valuable and cost-effective option for the side-chain protection of serine, threonine, and cysteine in Fmoc-based solid-phase peptide synthesis. Their stability to basic conditions, ease of removal under mild acid, and tendency to reduce racemization make them an attractive alternative to other commonly used protecting groups. The choice of protecting group strategy should always be tailored to the specific requirements of the target peptide, considering factors such as sequence, desired modifications, and overall synthetic efficiency.

References

Safety Operating Guide

Proper Disposal of 4'-Tetrahydropyranylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4'-Tetrahydropyranylglycine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in available safety data and general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety information for similar compounds, this substance should be treated as a potential irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.

  • Respiratory Protection: Use a suitable respirator if handling the compound as a powder or if aerosolization is possible.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

Hazard Classification and Disposal Considerations

Key Disposal Principles:

  • Do not dispose of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Segregate chemical waste. Do not mix this compound waste with other chemical waste streams unless following a specific, approved procedure.

  • Consult your institution's EHS guidelines for specific procedures and requirements for chemical waste disposal.

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. Always adapt these procedures to comply with your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weighing papers, pipette tips, and gloves should be placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated aqueous waste container.

    • If the compound is dissolved in a solvent, it should be collected in the appropriate solvent waste container (e.g., halogenated or non-halogenated).

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard warnings (e.g., "Irritant").

  • Keep waste containers securely sealed when not in use.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Spill Management:

  • In the event of a spill, restrict access to the area.

  • For solid spills, carefully sweep or scoop the material into a designated solid waste container, avoiding dust generation.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

PropertyValueSource
CAS Number 53284-84-7[2][3]
Molecular Formula C7H13NO3[4]
Molecular Weight 159.18 g/mol [4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) WorkArea Work in a Ventilated Area (e.g., Fume Hood) SolidWaste Solid Waste (Unused chemical, contaminated disposables) WorkArea->SolidWaste ContainSpill Contain Spill WorkArea->ContainSpill If Spill Occurs LabelContainer Label Waste Container ('this compound', 'Irritant') SolidWaste->LabelContainer LiquidWaste Liquid Waste (Aqueous or solvent solutions) LiquidWaste->LabelContainer StoreWaste Store in Designated Area (Sealed container, secondary containment) LabelContainer->StoreWaste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) StoreWaste->EHS_Pickup AbsorbSpill Absorb with Inert Material ContainSpill->AbsorbSpill CollectSpill Collect into Waste Container AbsorbSpill->CollectSpill Decontaminate Decontaminate Spill Area CollectSpill->Decontaminate Decontaminate->EHS_Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4'-Tetrahydropyranylglycine (CAS No. 53284-84-7). The following procedures for operations and disposal are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Safety Summary

This compound is a modified amino acid derivative. Based on available data, it is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Quantitative Data

PropertyValue
CAS Number 53284-84-7
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol [1]
Appearance Solid
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 316.7 °C at 760 mmHg[1]
Flash Point 145.3 ± 20.9 °C[1]
Occupational Exposure Limits Data not available
Autoignition Temperature Data not available
Decomposition Temperature Data not available

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure:

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron. Long pants and closed-toe shoes are required.
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

This plan outlines the safe handling of this compound from receipt to use in experimental work.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Preparation and Weighing:

    • All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Minimize the creation of dust.

  • Experimental Use:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all manipulations are performed within the fume hood.

    • Keep containers closed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Segregate waste as outlined in the disposal plan below.

    • Remove and properly dispose of PPE before leaving the work area.

    • Wash hands thoroughly with soap and water after handling.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Compound Weigh Compound Work_in_Hood->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Experimental Protocols: Use in Solid-Phase Peptide Synthesis

While specific protocols for this compound are not widely published, its structure suggests its use as a non-natural amino acid in solid-phase peptide synthesis (SPPS). The tetrahydropyranyl (THP) group can act as a protecting group for hydroxyl functionalities. The following is a representative protocol for incorporating a similar protected amino acid into a peptide chain using Fmoc chemistry.

Materials:

  • Fmoc-protected Rink Amide resin

  • This compound (assuming Fmoc protection on the alpha-amino group)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Washing solutions

Methodology:

  • Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-4'-Tetrahydropyranylglycine (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

Disposal Plan

Proper disposal of this compound and associated waste is crucial.

  • Solid Waste:

    • Collect unused or waste this compound in a clearly labeled, sealed container.

    • Contaminated solid waste (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

    • Organic solvent waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated waste as appropriate.

  • Container Disposal:

    • Empty containers must be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected as hazardous liquid waste.

    • Deface the label on the empty, rinsed container before disposing of it in the appropriate recycling or solid waste stream, following institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Tetrahydropyranylglycine
Reactant of Route 2
4'-Tetrahydropyranylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.